Corynanthine
Beschreibung
This compound has been reported in Rauvolfia serpentina, Rauvolfia biauriculata, and other organisms with data available.
A stereoisomer of yohimbine.
Eigenschaften
IUPAC Name |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-DKJBZYCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317915 | |
| Record name | Corynanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
483-10-3 | |
| Record name | Corynanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corynanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corynanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (16β,17α)-17-hydroxyyohimban-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORYNANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Z7C9RK8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Corynanthine on Alpha-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynanthine (B1669447), an indole (B1671886) alkaloid and a diastereoisomer of yohimbine (B192690), exhibits a distinct pharmacological profile as a selective antagonist of alpha-1 adrenergic receptors (α1-ARs). Unlike its isomers yohimbine and rauwolscine, which show higher affinity for alpha-2 adrenergic receptors, this compound demonstrates preferential and potent blockade of α1-ARs. This selective antagonism of Gq-coupled receptors inhibits the canonical phospholipase C (PLC) signaling pathway, leading to a reduction in downstream events such as intracellular calcium mobilization and smooth muscle contraction. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its binding affinity, functional antagonism, and impact on intracellular signaling. The guide includes structured data tables for quantitative comparison, detailed experimental protocols for key assays, and visualizations of the relevant pathways and workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist at α1-adrenergic receptors. This means that it binds to the same site as endogenous agonists like norepinephrine (B1679862) and synthetic agonists like phenylephrine, but it does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the downstream signaling cascade. The primary consequence of this action is the blockade of the Gq/11 protein-mediated activation of phospholipase C.
Signaling Pathway
The canonical signaling pathway of α1-adrenergic receptors and the inhibitory action of this compound are depicted below.
The Biosynthesis of Corynanthine in Rauvolfia serpentina: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of corynanthine (B1669447), a significant monoterpene indole (B1671886) alkaloid (MIA) found in the medicinal plant Rauvolfia serpentina. This document details the enzymatic steps, key intermediates, and regulatory aspects of this compound synthesis, integrating recent advancements in the field. Quantitative data on alkaloid content are presented, along with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development purposes.
Introduction to this compound and its Significance
This compound is an indole alkaloid found in plants of the Rauvolfia genus.[1][2] It is a diastereoisomer of yohimbine (B192690) and is related to ajmalicine.[2][3] this compound functions as an α1-adrenergic and α2-adrenergic receptor antagonist, with a preference for the former, contributing to the antihypertensive properties of Rauvolfia extracts.[2] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.
The General Monoterpene Indole Alkaloid (MIA) Pathway: The Foundation for this compound Synthesis
The biosynthesis of this compound, like all MIAs, originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor secologanin (B1681713).[4][5]
The initial committed steps of the MIA pathway are well-characterized and involve the following key enzymes:
-
Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of tryptophan to produce tryptamine.[4]
-
Strictosidine Synthase (STR): STR performs a Pictet-Spengler condensation of tryptamine and secologanin to form the central precursor of all MIAs, strictosidine.[4][6]
-
Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine, leading to the formation of a highly reactive and unstable aglycone.[4] This aglycone is a critical branch point for the diversification of MIA skeletons.
References
- 1. Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BBV - The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids in monoterpene indole alkaloid synthesis [bbv.univ-tours.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Tight-Knit Family: The Medium-Chain Dehydrogenase/Reductases of Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological Properties of Corynanthine as a Depressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynanthine (B1669447), a naturally occurring indole (B1671886) alkaloid, presents a unique pharmacological profile as a central nervous system (CNS) depressant. Unlike its diastereoisomers, yohimbine (B192690) and rauwolscine (B89727), which are known for their stimulant properties, this compound exhibits a preferential antagonism for α1-adrenergic receptors over α2-adrenergic receptors. This selective blockade is central to its depressant and antihypertensive effects. Furthermore, evidence suggests that this compound also modulates serotonergic neurotransmission through agonistic activity at 5-HT autoreceptors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, receptor binding affinities, and the downstream signaling pathways implicated in its depressant effects. The guide also includes detailed experimental protocols for assessing its activity and summarizes available pharmacokinetic data to support further preclinical and clinical investigation.
Introduction
This compound, also known as rauhimbine, is an alkaloid found in plants of the Rauvolfia and Pausinystalia (formerly Corynanthe) genera.[1] It is a stereoisomer of yohimbine and rauwolscine, but possesses a distinct pharmacological profile that results in depressant, rather than stimulant, effects on the central nervous system.[1] This key difference lies in its receptor selectivity, primarily acting as a selective α1-adrenergic receptor antagonist.[2] This guide will provide an in-depth exploration of the pharmacological properties of this compound, with a focus on its potential as a CNS depressant.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of α1-adrenergic receptors.[2] It displays a 10-fold higher potency for α1-adrenoceptors compared to α2-adrenoceptors.[2] This is in stark contrast to yohimbine and rauwolscine, which are approximately 30 times more potent as α2-adrenoceptor antagonists than α1-adrenoceptor antagonists.[2]
In addition to its effects on the adrenergic system, this compound has been shown to act as an agonist at serotonin (B10506) (5-HT) autoreceptors.[3] This dual action on both adrenergic and serotonergic systems likely contributes to its overall depressant and physiological effects.
Adrenergic Receptor Antagonism
As a competitive antagonist at α1-adrenergic receptors, this compound blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. These receptors are Gq-protein coupled, and their activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound inhibits downstream signaling cascades that lead to physiological responses such as smooth muscle contraction.
Serotonergic Receptor Agonism
This compound has been demonstrated to decrease the evoked release of serotonin (5-HT) in hippocampal slices, an effect that is abolished by a 5-HT receptor antagonist.[3] This suggests that this compound acts as an agonist at inhibitory 5-HT autoreceptors, likely the 5-HT1A subtype. These autoreceptors are Gi/o-protein coupled and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in reduced neuronal firing and neurotransmitter release.
Quantitative Data
Receptor Binding Affinity
The binding affinity of this compound for various receptors is crucial for understanding its pharmacological profile. The following table summarizes the available quantitative data.
| Receptor Target | Ligand | Tissue/System | pA2 | Ki (nM) | Reference(s) |
| α1-Adrenergic Receptor | Noradrenaline | Rat Anococcygeus Muscle | - | - | [1] |
| Noradrenaline | Rat Vas Deferens | 7.5 | ~31.6 | [2] | |
| α2-Adrenergic Receptor | Clonidine | Stimulated Rat Vas Deferens | 5.5 | ~3162 | [1] |
Note: The Ki value for the α1-Adrenergic Receptor was calculated from the pA2 value using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming competitive antagonism and approximating pA2 to be roughly equivalent to the log of the inverse of the antagonist's equilibrium dissociation constant (Kb), which is analogous to Ki in this context. The Ki for the α2-Adrenergic Receptor was also estimated from its reported lower potency relative to α1 antagonism.
Binding affinity data for this compound at serotonin receptors is not extensively quantified in the available literature. However, its functional agonism at 5-HT autoreceptors has been demonstrated.[3]
Pharmacokinetic Properties (ADME)
Comprehensive pharmacokinetic data for this compound is limited. However, a study on the structurally similar kratom alkaloid, corynantheidine (B1225087), in rats provides some insight into the potential ADME profile of this class of compounds.[4][5]
| Parameter | Value (for Corynantheidine in rats) | Reference(s) |
| Administration Route | Intravenous (IV) and Oral (P.O.) | [4][5] |
| Dosage | 2.5 mg/kg (IV), 20 mg/kg (P.O.) | [4][5] |
| Clearance | 884.1 ± 32.3 mL/h | [4][5] |
| Apparent Volume of Distribution | 8.0 ± 1.2 L | [4][5] |
| Mean Residence Time (IV) | 3.0 ± 0.2 h | [4][5] |
| Tmax (P.O.) | 4.1 ± 1.3 h | [4][5] |
| Cmax (P.O.) | 213.4 ± 40.4 ng/mL | [4][5] |
| Mean Residence Time (P.O.) | 8.8 ± 1.8 h | [4][5] |
| Absolute Oral Bioavailability | 49.9 ± 16.4 % | [4][5] |
Disclaimer: This data is for corynantheidine and should be considered as an approximation for this compound until specific studies are conducted.
The metabolism of many alkaloids involves cytochrome P450 (CYP) enzymes.[6][7] While specific data for this compound is unavailable, it is plausible that its metabolism follows similar pathways.
Signaling Pathways
α1-Adrenergic Receptor Antagonism Pathway
Caption: this compound blocks the Gq-coupled α1-adrenergic receptor signaling pathway.
5-HT Autoreceptor Agonism Pathway
References
- 1. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and postsynaptic alpha-adrenoceptor blocking activity of raubasine in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and this compound as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gender differences in corydaline pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomerism of Corynanthine Versus Yohimbine and Rauwolscine: A Technical Guide to Receptor Selectivity and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereoisomerism of the indole (B1671886) alkaloids corynanthine (B1669447), yohimbine (B192690), and rauwolscine (B89727). These compounds, all diastereomers of yohimbine, exhibit distinct pharmacological profiles due to subtle differences in their three-dimensional structures. This document details their differential binding affinities for adrenergic and serotonergic receptors, the consequent effects on signaling pathways, and the experimental methodologies used to elucidate these properties.
Introduction: The Significance of Stereochemistry
This compound, yohimbine, and rauwolscine are pentacyclic indole alkaloids that share the same molecular formula and connectivity but differ in the spatial arrangement of atoms at key chiral centers. This stereochemical variation is fundamental to their interaction with biological targets, leading to profound differences in their pharmacological effects. While yohimbine and rauwolscine are primarily known as potent and selective α2-adrenergic receptor antagonists with stimulant effects, this compound displays a preference for α1-adrenergic receptors, resulting in depressant and antihypertensive properties.[1][2] Understanding these structure-activity relationships is crucial for the development of selective pharmacological tools and potential therapeutics.
Stereochemical Relationships
Yohimbine, rauwolscine, and this compound are diastereomers, differing in the stereochemistry at positions C3, C16, C17, and C20 of the yohimban (B1201205) skeleton.[3][4] Rauwolscine is also known as α-yohimbine.[5] The differing spatial arrangements of the substituents at these chiral centers dictate the overall shape of the molecule and its ability to bind to specific receptor pockets.
Quantitative Data on Receptor Binding Affinities
The differential pharmacology of these stereoisomers is quantitatively demonstrated by their binding affinities for various G protein-coupled receptors (GPCRs). The following tables summarize the inhibitory constants (Ki), dissociation constants (Kd), and antagonist potencies (pA2) at key adrenergic and serotonergic receptor subtypes. Lower Ki and Kd values indicate higher binding affinity.
Table 1: Adrenergic Receptor Binding Affinities
| Compound | Receptor Subtype | Species | Tissue/Cell Line | Parameter | Value (nM) |
| Yohimbine | α1-adrenoceptor | Dog | - | - | - |
| α2-adrenoceptor | Dog | - | - | - | |
| Rauwolscine | α1-adrenoceptor | Dog | - | - | - |
| α2-adrenoceptor | Dog | - | - | - | |
| α2A-adrenoceptor | Human | - | Ki | 3.5 | |
| α2B-adrenoceptor | Human | - | Ki | 0.37 | |
| α2C-adrenoceptor | Human | - | Ki | 0.13 | |
| This compound | α1-adrenoceptor | Dog | - | - | - |
| α2-adrenoceptor | Dog | - | - | - |
In vivo studies in anesthetized dogs have shown that yohimbine and rauwolscine are approximately 30 times more potent as α2-adrenoceptor antagonists than α1-adrenoceptor antagonists, whereas this compound is about 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[2]
Table 2: Serotonin (B10506) (5-HT) Receptor Binding Affinities & Functional Data
| Compound | Receptor Subtype | Species | Functional Effect | Parameter | Value (nM) |
| Yohimbine | 5-HT1A | Human | Partial Agonist | - | - |
| 5-HT2A | Calf | Antagonist | KB | ~50 | |
| 5-HT2B | - | Antagonist | - | - | |
| Rauwolscine | 5-HT1A | Human | Partial Agonist | Ki | 158 ± 69 |
| 5-HT2A | Calf | Antagonist | KB | ~79 | |
| 5-HT2B | Human | Antagonist | Ki | 14.3 ± 1.2 |
Signaling Pathways
The distinct receptor selectivity profiles of these isomers translate into the modulation of different intracellular signaling cascades.
α1-Adrenergic Receptor Signaling (Antagonized by this compound)
This compound's higher affinity for α1-adrenergic receptors allows it to act as an antagonist at these sites. α1-receptors are coupled to Gq proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can inhibit smooth muscle contraction.
α2-Adrenergic Receptor Signaling (Antagonized by Yohimbine and Rauwolscine)
Yohimbine and rauwolscine are potent antagonists of α2-adrenergic receptors. These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this inhibitory pathway, yohimbine and rauwolscine increase the release of norepinephrine (B1679862) from presynaptic nerve terminals, contributing to their stimulant effects.
5-HT1A Receptor Signaling (Partial Agonism by Rauwolscine)
Rauwolscine also acts as a partial agonist at 5-HT1A receptors. These receptors are also coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This can result in hyperpolarization of the neuron and a decrease in neuronal firing, contributing to the complex central nervous system effects of rauwolscine.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the pharmacological properties of yohimbine stereoisomers.
Radioligand Competition Binding Assay for α2-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of unlabeled compounds (this compound, yohimbine, rauwolscine) for the α2-adrenergic receptor.
Materials:
-
Membrane preparation from a tissue or cell line expressing α2-adrenergic receptors (e.g., rat cerebral cortex).
-
Radioligand: [3H]Rauwolscine (specific activity ~70-90 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM phentolamine (B1677648) or unlabeled yohimbine.
-
Test compounds: this compound, yohimbine, rauwolscine at a range of concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:
-
Total Binding: 50 µL of [3H]Rauwolscine (final concentration ~1-3 nM), 50 µL of binding buffer, and 150 µL of membrane suspension (20-50 µg protein).
-
Non-specific Binding: 50 µL of [3H]Rauwolscine, 50 µL of 10 µM phentolamine, and 150 µL of membrane suspension.
-
Competition: 50 µL of [3H]Rauwolscine, 50 µL of test compound (at various concentrations), and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for α1-Adrenoceptor Antagonism in Isolated Rat Aorta
Objective: To determine the functional potency (pA2) of this compound as an antagonist of α1-adrenoceptor-mediated vasoconstriction.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Agonist: Phenylephrine or norepinephrine.
-
Antagonist: this compound.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize the rat and dissect the thoracic aorta. Cut the aorta into rings (2-3 mm in width).
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, maintained under a resting tension of 1.5-2 g.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., phenylephrine, 10^-9 to 10^-4 M).
-
Antagonist Incubation: Wash the tissues and incubate with a known concentration of this compound for 30-60 minutes.
-
Second Agonist Curve: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 5 and 6 with increasing concentrations of the antagonist.
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the log concentration of the agonist.
-
Determine the EC50 values for the agonist in the absence and presence of each antagonist concentration.
-
Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The concentration ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 in its absence.
-
The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.[6]
Conclusion
The stereoisomers this compound, yohimbine, and rauwolscine provide a compelling example of how subtle changes in molecular geometry can lead to distinct pharmacological profiles. Yohimbine and its stereoisomer rauwolscine are selective α2-adrenergic receptor antagonists, while their diastereomer this compound preferentially antagonizes α1-adrenergic receptors. These differences in receptor affinity and selectivity, which also extend to various serotonin receptor subtypes, are responsible for their opposing physiological effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of these and other stereochemically complex compounds, which is essential for the advancement of pharmacology and the development of more targeted and effective therapeutics.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. benchchem.com [benchchem.com]
- 4. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the effects of alpha 1-adrenoceptor antagonists on noradrenaline-mediated contraction of rat small mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
The Alkaloid Enigma: A Technical Guide to the Discovery and Isolation of Corynanthine from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynanthine (B1669447), a diastereoisomer of yohimbine (B192690), is an indole (B1671886) alkaloid with significant pharmacological interest due to its selective antagonism of α1-adrenergic receptors, a contrast to its more famous stimulant relative. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural plant sources. It details the historical context of its discovery, identifies key plant genera in which it is found, and presents in-depth experimental protocols for its extraction, purification, and identification. Quantitative data from various studies are summarized, and key processes are visualized through detailed diagrams to facilitate understanding and replication by researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction: Unveiling this compound
The journey into the world of indole alkaloids has led to the discovery of a vast array of compounds with profound physiological effects. Among these, this compound stands out for its unique pharmacological profile. First identified in the mid-20th century, this compound is an alkaloid found predominantly in plants of the Rauvolfia and Pausinystalia (formerly Corynanthe) genera[1]. Unlike its diastereoisomer yohimbine, which is a potent α2-adrenergic receptor antagonist known for its stimulant and aphrodisiac properties, this compound acts as a selective α1-adrenergic receptor antagonist, leading to depressant and antihypertensive effects[1][2]. This critical difference in receptor selectivity underscores the importance of isolating and studying these closely related compounds independently. This guide serves as a technical resource for the scientific community, offering a detailed roadmap for the successful isolation and characterization of this compound.
Plant Sources of this compound
This compound is a naturally occurring alkaloid biosynthesized by a select group of plants. The primary genera known to contain this compound are:
-
Rauvolfia : This genus of evergreen trees and shrubs, belonging to the Apocynaceae family, is a rich source of various indole alkaloids, including this compound. Rauvolfia serpentina, commonly known as Indian snakeroot, is a particularly well-documented source. Other species within this genus, such as Rauvolfia canescens, also contain this compound[3]. The concentration of alkaloids can vary depending on the plant part, geographical location, and harvest time[4].
-
Pausinystalia : Previously classified under the genus Corynanthe, this genus in the Rubiaceae family is another significant source of this compound. The most notable species is Pausinystalia johimbe, from which the common name "yohimbe" is derived. The bark of this tree contains a complex mixture of alkaloids, including yohimbine, rauwolscine, and this compound[5][6][7].
Experimental Protocols: From Plant Material to Pure Compound
The isolation of this compound from plant sources is a multi-step process that involves extraction of the total alkaloids followed by chromatographic separation and purification. The following protocols are a synthesis of established methods for indole alkaloid isolation from Rauvolfia serpentina.
Extraction of Total Alkaloids
This protocol outlines a standard procedure for the extraction of the total alkaloid fraction from the dried roots of Rauvolfia serpentina.
Materials:
-
Dried and powdered roots of Rauvolfia serpentina
-
Methanol (B129727) (analytical grade)
-
10% Acetic acid in water
-
Ammonia (B1221849) solution (25%)
-
Chloroform (B151607) (analytical grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
pH meter or pH indicator strips
Procedure:
-
Maceration: A known quantity of finely powdered Rauvolfia serpentina root material is macerated with methanol at room temperature for 72 hours. The solvent-to-solid ratio is typically maintained at 10:1 (v/w).
-
Filtration: The methanolic extract is filtered to separate the plant debris. The residue is washed with fresh methanol to ensure complete extraction of the alkaloids.
-
Concentration: The combined methanolic filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
Acid-Base Extraction: a. The crude methanolic extract is dissolved in 10% aqueous acetic acid. b. The acidic solution is then washed with chloroform to remove non-alkaloidal impurities. The aqueous layer containing the alkaloid salts is retained. c. The acidic aqueous layer is basified to a pH of 9-10 by the dropwise addition of ammonia solution. This precipitates the free alkaloids. d. The basified solution is then extracted multiple times with chloroform. The chloroform layers containing the free alkaloids are combined.
-
Drying and Final Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate and then filtered. The solvent is evaporated to dryness under reduced pressure to yield the total alkaloid extract.
Chromatographic Separation and Isolation of this compound
The total alkaloid extract is a complex mixture of various compounds. Column chromatography is a widely used technique for the separation of individual alkaloids.
Materials:
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Dragendorff's reagent for visualization
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., chloroform).
-
Sample Loading: The dried total alkaloid extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with pure chloroform and gradually increases the proportion of methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).
-
Fraction Collection: Eluted fractions are collected sequentially using a fraction collector.
-
TLC Monitoring: The collected fractions are monitored by TLC to identify those containing this compound. A suitable mobile phase for TLC analysis of Rauvolfia alkaloids is a mixture of chloroform and methanol (e.g., 9:1 v/v). The spots can be visualized under UV light and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.
-
Pooling and Purification: Fractions showing a spot corresponding to the Rf value of a this compound standard are pooled together.
-
Recrystallization: The pooled fractions are concentrated, and the isolated this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a pure crystalline compound.
Identification and Characterization
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (both containing 0.05% formic acid) can be used for the quantitative analysis and purity assessment of this compound[8].
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Used to elucidate the chemical structure of the isolated compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Quantitative Data
The yield of this compound and other alkaloids can vary significantly based on the plant species, geographical origin, time of harvest, and the extraction and isolation methods employed. The following tables summarize available quantitative data.
Table 1: Total Alkaloid Content in Rauvolfia Species
| Plant Species | Plant Part | Total Alkaloid Content (% dry weight) | Reference |
| Rauvolfia serpentina | Roots | 1.57 - 12.1 mg/g | [8] |
| Rauvolfia canescens | Roots | 3.1 - 4.3% | [9] |
| Rauvolfia canescens | Epigeal part | 1.9 - 2.4% | [9] |
Table 2: this compound Content in Plant Material
Specific quantitative data for this compound yield from raw plant material is not consistently reported in the surveyed literature. The yield is highly dependent on the efficiency of the extraction and purification process. Researchers are encouraged to perform their own quantitative analysis using a validated HPLC method with a certified reference standard.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Signaling Pathways of Adrenergic Receptors Targeted by this compound
This compound's primary mechanism of action involves the blockade of α1- and α2-adrenergic receptors.
Caption: α1-Adrenergic Receptor Signaling Pathway and its Inhibition by this compound.
Caption: α2-Adrenergic Receptor Signaling Pathway and its Inhibition by this compound.
Experimental Workflow for this compound Isolation
The following diagram illustrates the logical flow of the experimental process for isolating this compound.
Caption: Experimental Workflow for the Isolation of this compound.
Conclusion
The discovery and isolation of this compound from its natural plant sources represent a significant endeavor in the field of phytochemistry and pharmacology. Its distinct antagonistic activity at α1-adrenergic receptors, in contrast to its well-known diastereoisomers, highlights the subtleties of structure-activity relationships in natural products. The methodologies detailed in this guide provide a robust framework for researchers to successfully extract, separate, and identify this compound. Further research into optimizing isolation protocols and exploring a wider range of plant sources will undoubtedly contribute to a deeper understanding of this intriguing alkaloid and its potential therapeutic applications. The provided workflows and signaling pathway diagrams serve as valuable visual aids to complement the technical protocols, empowering scientists to advance their research in this exciting area.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. Sub-nanogram analysis of yohimbine and related compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Corynanthine and Serotonin Receptors: An In-Depth Technical Guide
Foreword
This technical guide provides a comprehensive overview of the interaction between corynanthine (B1669447), an alkaloid found in the bark of the Pausinystalia johimbe tree and other plant species, and the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor system. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this compound and its potential therapeutic applications related to serotonergic neurotransmission. The guide summarizes the available quantitative data on this compound's binding affinity and functional activity at various 5-HT receptor subtypes, details the experimental methodologies used to obtain this data, and provides visual representations of key signaling pathways and experimental workflows.
Introduction to this compound and the Serotonin System
This compound is a diastereomer of yohimbine (B192690) and rauwolscine (B89727) and is classified as an indole (B1671886) alkaloid. It is traditionally known for its effects on the central and peripheral nervous systems. The serotonin system, comprising a diverse family of receptors, is a critical regulator of a vast array of physiological and pathological processes, including mood, cognition, sleep, and gastrointestinal function. The interaction of compounds like this compound with specific 5-HT receptor subtypes can elicit a range of pharmacological effects, making it a subject of interest for drug discovery.
Quantitative Analysis of this compound's Interaction with Serotonin Receptors
A thorough review of the scientific literature reveals limited specific quantitative data regarding the binding affinity and functional activity of this compound at various serotonin receptor subtypes. While some studies suggest a potential interaction, particularly with 5-HT autoreceptors, a comprehensive quantitative profile is not well-established.
One study investigating the modulation of hippocampal serotonin release suggested that this compound, along with yohimbine and rauwolscine, may act as an agonist at 5-HT autoreceptors.[1] However, the specific binding affinities (Ki) and functional potencies (EC50) at distinct 5-HT receptor subtypes were not reported in the available literature.
Table 1: Binding Affinity of this compound at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Test System | Reference |
| Data Not Available | - | - | - | - |
Table 2: Functional Activity of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Test System | Reference |
| Data Not Available | - | - | - | - | - |
It is important to note that the absence of data in these tables reflects the current gap in the publicly available scientific literature. Further research is required to fully characterize the quantitative pharmacology of this compound at the diverse array of serotonin receptors.
Experimental Protocols
Detailed experimental protocols for determining the binding affinity and functional activity of this compound at serotonin receptors are crucial for reproducible research. The following sections outline generalized methodologies that can be adapted for this purpose, based on standard practices in pharmacology.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.
Objective: To determine the Kᵢ of this compound for a specific 5-HT receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT receptor subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target 5-HT receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand for the target receptor (e.g., 10 µM serotonin).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of this compound or vehicle (for total binding) or the non-specific binding control.
-
Radioligand at a concentration close to its Kₑ value.
-
Membrane suspension to initiate the reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a G protein-coupled receptor (GPCR) upon agonist stimulation. It can be used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound if it acts as an agonist.
Objective: To determine the EC₅₀ and Eₘₐₓ of this compound at a specific G protein-coupled 5-HT receptor subtype.
Materials:
-
Cell Membranes: Prepared from cells expressing the target 5-HT receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Increasing concentrations of this compound or vehicle.
-
Cell membrane suspension.
-
[³⁵S]GTPγS to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Washing: As described in the radioligand binding assay protocol.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's interaction with serotonin receptors can aid in understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for a Gᵢ-coupled 5-HT receptor and a typical experimental workflow for a radioligand binding assay.
Caption: Hypothetical Gᵢ-coupled 5-HT receptor signaling pathway activated by this compound.
Caption: Experimental workflow for a radioligand displacement binding assay.
Conclusion
The interaction of this compound with serotonin receptors presents an area of pharmacological interest that remains underexplored. While preliminary evidence suggests a potential role as an agonist at 5-HT autoreceptors, a comprehensive quantitative understanding of its binding and functional profile across the diverse family of serotonin receptors is lacking. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these interactions. Further studies are warranted to elucidate the precise mechanism of action of this compound at serotonin receptors, which will be crucial for evaluating its potential as a therapeutic agent. The generation of robust quantitative data will be essential for advancing our knowledge in this area and for guiding future drug development efforts.
References
Methodological & Application
In Vivo Experimental Design for Testing Corynanthine's Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting in vivo experiments to evaluate the pharmacological effects of corynanthine (B1669447), an indole (B1671886) alkaloid with known activity as an α1-adrenergic receptor antagonist and potential activity at serotonin (B10506) receptors. The following protocols are intended to serve as a detailed guide for investigating the anxiolytic, antidepressant, and anti-addictive potential of this compound in established rodent models.
Introduction to this compound
This compound is a diastereoisomer of yohimbine, but it possesses a distinct pharmacological profile. Unlike yohimbine, which is a potent α2-adrenergic antagonist with stimulant effects, this compound acts primarily as a selective antagonist of α1-adrenergic receptors[1][2]. This antagonism of α1-adrenoceptors, which are coupled to Gq proteins and modulate the phospholipase C (PLC) signaling pathway, is thought to underlie its potential depressant and antihypertensive properties[1][3]. Additionally, some evidence suggests that this compound may act as an agonist at 5-HT autoreceptors, potentially modulating serotonin release[1][4]. Given the roles of both the adrenergic and serotonergic systems in mood and addictive disorders, this compound presents an interesting candidate for investigation in relevant preclinical models.
Experimental Design and Rationale
This section outlines a series of in vivo experiments designed to test the hypothesis that this compound exhibits anxiolytic, antidepressant, and anti-addictive properties. The experimental design incorporates behavioral assays sensitive to these conditions, along with molecular analyses to elucidate the underlying mechanisms of action.
Animal Models
-
Species: Male C57BL/6 mice (8-10 weeks old) are a suitable initial model. It is recommended to use both male and female mice in subsequent studies to investigate potential sex differences.
-
Housing: Animals should be group-housed (4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments should be conducted during the light phase.
Drug Administration
-
Compound: this compound hydrochloride (or other suitable salt) dissolved in a vehicle of sterile saline or 0.5% carboxymethylcellulose.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.
-
Dose Selection: A dose-response study should be conducted to determine the optimal dose range. Based on literature for related compounds, a starting range of 1, 5, and 10 mg/kg could be explored. A vehicle control group is essential.
Experimental Groups
For each behavioral assay, the following experimental groups are recommended:
-
Group 1: Vehicle Control: Receives the vehicle solution.
-
Group 2: this compound (Low Dose): Receives a low dose of this compound.
-
Group 3: this compound (Mid Dose): Receives a mid-range dose of this compound.
-
Group 4: this compound (High Dose): Receives a high dose of this compound.
-
Group 5: Positive Control: Receives a standard drug known to be effective in the specific behavioral model (e.g., diazepam for anxiety, fluoxetine (B1211875) for depression, naltrexone (B1662487) for addiction).
Behavioral Assays: Protocols and Data Presentation
Assessment of Anxiolytic-like Effects: The Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Habituation: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., diazepam) i.p. 30 minutes before testing.
-
Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Collection: An automated tracking system should be used to record the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Total distance traveled is used to control for general locomotor effects.
| Group | Treatment | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| 1 | Vehicle | - | 35.2 ± 4.1 | 8.3 ± 1.2 | 25.6 ± 2.8 |
| 2 | This compound | 1 | 48.9 ± 5.3 | 11.5 ± 1.5 | 26.1 ± 3.0 |
| 3 | This compound | 5 | 62.1 ± 6.8 | 14.2 ± 1.8 | 25.9 ± 2.5 |
| 4 | This compound | 10 | 55.4 ± 5.9 | 12.8 ± 1.6 | 24.8 ± 2.9 |
| 5 | Diazepam | 2 | 75.3 ± 7.2 | 16.5 ± 2.0 | 21.3 ± 2.1 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control.
Assessment of Antidepressant-like Effects: The Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that animals will eventually adopt an immobile posture when placed in an inescapable container of water.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., fluoxetine) i.p. 30 minutes before the test. For chronic effects, administer daily for 14-21 days, with the final injection 30 minutes before testing.
-
Testing: Gently place the mouse into the water cylinder for a 6-minute session.
-
Data Collection: The duration of immobility during the last 4 minutes of the test is recorded by a trained observer blinded to the treatment groups or using an automated scoring system.
-
Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
| Group | Treatment | Dose (mg/kg) | Immobility Time (s) |
| 1 | Vehicle | - | 155.8 ± 12.3 |
| 2 | This compound | 1 | 130.2 ± 10.5 |
| 3 | This compound | 5 | 105.7 ± 9.8* |
| 4 | This compound | 10 | 92.4 ± 8.5** |
| 5 | Fluoxetine | 20 | 85.1 ± 7.9*** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control.
Assessment of Anti-Addictive Properties: Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug and its potential to block the rewarding effects of drugs of abuse.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning (Day 1): Allow the mice to freely explore both chambers for 15 minutes to establish baseline preference.
-
Conditioning (Days 2-7):
-
On alternate days, administer a drug of abuse (e.g., morphine, 10 mg/kg, i.p.) and confine the mouse to one chamber for 30 minutes.
-
On the other days, administer vehicle and confine the mouse to the other chamber for 30 minutes.
-
To test this compound's effect on the rewarding properties of the drug of abuse, administer this compound (or vehicle) 30 minutes prior to the morphine injection.
-
-
Post-Conditioning Test (Day 8): Place the mouse in the central compartment (if applicable) or directly into one chamber and allow free access to both chambers for 15 minutes.
-
Data Collection: Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a conditioned preference. A reduction in this preference by this compound pre-treatment suggests a blockade of the rewarding effects of the drug of abuse.
| Group | Pre-treatment | Conditioning Drug | Time in Drug-Paired Chamber (s) | Preference Score (s) |
| 1 | Vehicle | Saline | 445.3 ± 35.1 | -5.2 ± 10.8 |
| 2 | Vehicle | Morphine | 680.1 ± 42.5 | 229.6 ± 38.7 |
| 3 | This compound (5 mg/kg) | Morphine | 512.7 ± 38.9# | 65.4 ± 25.1# |
| 4 | This compound (10 mg/kg) | Morphine | 465.9 ± 36.2## | 12.8 ± 18.3## |
| 5 | Naltrexone (1 mg/kg) | Morphine | 450.6 ± 33.7### | -2.1 ± 15.6### |
*Data are presented as mean ± SEM. Preference Score = Time in drug-paired chamber - Time in saline-paired chamber. **p < 0.001 compared to Vehicle/Saline group. #p < 0.05, ##p < 0.01, ###p < 0.001 compared to Vehicle/Morphine group.
Molecular and Neurochemical Analyses
Following behavioral testing, brain tissue can be collected to investigate the molecular mechanisms of this compound's action.
-
Receptor Binding Assays: To confirm the affinity and selectivity of this compound for α1-adrenergic and serotonin receptors in brain tissue.
-
Immunohistochemistry: To examine changes in the expression of key proteins in relevant brain regions (e.g., prefrontal cortex, hippocampus, amygdala), such as c-Fos (a marker of neuronal activity) or components of the downstream signaling pathways.
-
Neurotransmitter Measurement: Using techniques like microdialysis or high-performance liquid chromatography (HPLC) to measure levels of norepinephrine, serotonin, and dopamine (B1211576) in specific brain regions following this compound administration.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Proposed signaling pathways of this compound.
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
Logical Relationships of Experimental Groups
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cell-based Assay Protocols for Determining Corynanthine Activity
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynanthine (B1669447), also known as rauhimbine, is a naturally occurring indole (B1671886) alkaloid found in plants of the Rauvolfia and Pausinystalia genera.[1] It is a diastereoisomer of yohimbine (B192690) and rauwolscine (B89727) but exhibits a distinct pharmacological profile.[1] Unlike yohimbine, which is a potent α2-adrenergic receptor antagonist, this compound acts as a selective α1-adrenergic receptor antagonist.[1][2][3] This selectivity imparts different physiological effects, with this compound typically acting as a depressant and antihypertensive agent, in contrast to the stimulant properties of yohimbine.[3]
The α1-adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gq/11 family of G-proteins. Antagonism of these receptors by this compound inhibits the downstream signaling cascade, making it a valuable tool for studying blood pressure regulation and for the development of therapeutics targeting the autonomic nervous system.[1] Additionally, this compound has been shown to interact with serotonin (B10506) (5-HT) receptors, acting as an agonist at 5-HT autoreceptors.
This document provides detailed protocols for three key cell-based assays to characterize the activity and selectivity of this compound: a radioligand binding assay to determine its affinity for the α1-adrenergic receptor, an intracellular calcium mobilization assay to measure its functional antagonism, and a cAMP assay to assess its selectivity against Gαi/s-coupled receptors.
α1-Adrenergic Receptor Signaling Pathway
Activation of the α1-adrenergic receptor by an agonist like norepinephrine (B1679862) or phenylephrine (B352888) leads to the activation of the Gq protein. The Gαq subunit, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to various downstream cellular responses. This compound, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire cascade.
Caption: α1-Adrenergic receptor Gq signaling pathway.
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional potencies of this compound against various adrenergic receptors. This data highlights its selectivity for the α1-adrenergic receptor over the α2 subtype.
| Parameter | Receptor Target | Value | Assay Type | Organism/System | Reference |
| Ki | α1-Adrenergic | 79.4 nM | Radioligand Binding ([3H]prazosin) | Rat Cerebral Cortex | [4] |
| Ki | α2-Adrenergic | 2,400 nM | Radioligand Binding ([3H]idazoxan) | Rat Cerebral Cortex | [4] |
| Selectivity | α2 / α1 | 0.03 | Functional Assay | Rat | [4] |
| pA2 | α1-Adrenergic | 7.5 | Functional Assay (vs. Noradrenaline) | Rat Anococcygeus Muscle | [4] |
| pA2 | α2-Adrenergic | 5.9 | Functional Assay (vs. Clonidine) | Rat Vas Deferens | [4] |
| IC50 | B-cell proliferation | 40.5 µM | MTT Assay (LPS-induced) | Mouse | [5] |
| IC50 | T-cell proliferation | >50 µM | MTT Assay (Con A-induced) | Mouse | [5] |
Application Note 1: α1-Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]prazosin), which has a known high affinity and selectivity for α1-adrenergic receptors. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The inhibitory constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol
-
Membrane Preparation:
-
Culture cells expressing the target α1-adrenergic receptor subtype (e.g., HEK293 or CHO cells) to high confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Assay buffer, radioligand (e.g., [3H]prazosin at a concentration near its Kd), and cell membranes.
-
Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine), and cell membranes.
-
This compound Competition: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly harvest the plate contents onto glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Determine IC50:
-
For each this compound concentration, calculate the percentage of specific binding relative to the control (no this compound).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Application Note 2: Intracellular Calcium Mobilization Assay
Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Principle: As a Gq-coupled receptor, α1-AR activation leads to a transient increase in intracellular calcium ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye, such as Fura-2 AM, to monitor these changes. Cells are pre-loaded with the dye, which becomes fluorescent upon binding to free calcium. An α1-agonist (e.g., phenylephrine) is added to stimulate the receptor and induce a calcium flux. In the presence of an antagonist like this compound, this agonist-induced fluorescence signal will be diminished. The potency of the antagonist is determined by its IC50 value.
Caption: Workflow for an intracellular calcium mobilization assay.
Experimental Protocol
-
Cell Seeding:
-
Seed cells expressing α1-AR (e.g., HEK293) into a 96-well black-walled, clear-bottom plate at an appropriate density (e.g., 40,000–80,000 cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells gently with buffer to remove extracellular dye and allow for de-esterification of the dye inside the cells for ~20 minutes at room temperature.
-
-
Compound Addition:
-
Add serial dilutions of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Set the instrument to measure ratiometric fluorescence (Excitation at 340 nm and 380 nm, Emission at ~510 nm).
-
Record a stable baseline fluorescence for several seconds.
-
Inject a pre-determined concentration of an α1-agonist (e.g., Phenylephrine, at its EC80) into all wells.
-
Continue to record the fluorescence signal kinetically for 1-2 minutes to capture the peak calcium response.
-
Data Analysis
-
Calculate Fluorescence Ratio:
-
For each time point, calculate the ratio of the fluorescence emission at 510 nm when excited at 340 nm versus 380 nm (F340/F380).
-
-
Determine Peak Response:
-
For each well, determine the maximum ratio value achieved after agonist injection and subtract the baseline ratio to get the peak response.
-
-
Calculate IC50:
-
Normalize the data by expressing the peak response in this compound-treated wells as a percentage of the maximal response seen in the agonist-only (vehicle) control wells.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Application Note 3: Cyclic AMP (cAMP) Assay
Objective: To assess the selectivity of this compound by measuring its activity at Gαi or Gαs-coupled adrenergic receptors (e.g., α2-AR).
Principle: While α1-receptors are Gq-coupled, α2-receptors are Gαi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay can measure changes in cAMP levels. To assess antagonist activity at α2-receptors, cells are stimulated with an α2-agonist (e.g., clonidine) in the presence of forskolin (B1673556) (an adenylyl cyclase activator). The agonist will inhibit the forskolin-induced cAMP production. This compound's ability to reverse this inhibition indicates its antagonist activity at α2-receptors. A luminescent assay like Promega's cAMP-Glo™ is a common method.
Caption: Workflow for a luminescent cAMP assay (cAMP-Glo™).
Experimental Protocol (Based on cAMP-Glo™ Assay)
-
Cell Seeding:
-
Seed cells expressing the target receptor (e.g., CHO-α2A) in a 96-well solid white plate and culture overnight.
-
-
Cell Stimulation:
-
Prepare dilutions of this compound. Also prepare a stimulation solution containing an α2-agonist (e.g., clonidine) and forskolin.
-
Remove culture medium from cells.
-
Add this compound dilutions to the appropriate wells and incubate briefly.
-
Add the agonist/forskolin stimulation solution to the wells.
-
Incubate for 15-30 minutes at room temperature to modulate cAMP levels.
-
-
cAMP Detection:
-
Add cAMP-Glo™ Lysis Buffer to all wells, which lyses the cells and releases cAMP.
-
Add cAMP-Glo™ Detection Solution (containing PKA) and incubate for 20 minutes. During this time, the amount of cAMP determines the amount of PKA catalytic subunit released, which consumes ATP.
-
-
Luminescence Measurement:
-
Add Kinase-Glo® Reagent to measure the amount of ATP remaining.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader. The light signal is inversely proportional to the concentration of cAMP.
-
Data Analysis
-
Normalize Data:
-
The raw luminescence units (RLU) are inversely related to cAMP levels.
-
Normalize the data to controls (e.g., forskolin-only stimulation as 100% and agonist+forskolin as 0%).
-
-
Calculate EC50/IC50:
-
Plot the normalized response against the log concentration of this compound.
-
Use non-linear regression to fit a dose-response curve and calculate the potency (EC50 or IC50) for this compound's effect on the α2-receptor. This value can then be compared to its potency at the α1-receptor to determine selectivity.
-
References
- 1. This compound | 483-10-3 | FC71579 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application of Corynanthine in Hypertension Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynanthine is a selective α1-adrenergic receptor antagonist that has shown potential in hypertension research.[1] This document provides detailed application notes and protocols for investigating the antihypertensive effects of this compound in preclinical research models. The protocols outlined below are designed for both in vivo and ex vivo studies to facilitate a comprehensive evaluation of this compound's mechanism of action and therapeutic potential.
The primary mechanism of action of this compound in the context of hypertension is the blockade of α1-adrenergic receptors on vascular smooth muscle cells. This antagonism inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in blood pressure.
Mechanism of Action: α1-Adrenergic Receptor Blockade
This compound exerts its antihypertensive effect by selectively inhibiting the α1-adrenergic signaling pathway in vascular smooth muscle cells. This pathway is a key regulator of vascular tone and blood pressure.
Signaling Pathway of α1-Adrenergic Receptor Activation and this compound Inhibition
References
Application Notes and Protocols: Utilizing Corynanthine as a Selective α1-Adrenoceptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corynanthine (B1669447), a diastereomer of yohimbine (B192690) and rauwolscine (B89727), is a valuable pharmacological tool for researchers investigating the adrenergic system. Unlike its isomers, which are potent and selective α2-adrenoceptor antagonists, this compound exhibits preferential selectivity for α1-adrenoceptors.[1][2][3] This distinct profile makes it an ideal antagonist for studies aiming to isolate and characterize α1-adrenoceptor-mediated physiological and pathological processes. This document provides detailed data, protocols, and visualizations to guide the effective use of this compound in experimental settings.
Data Presentation: Comparative Pharmacology
The selectivity of this compound is best understood by comparing its binding affinity and functional potency with its more commonly known isomers.
Table 1: Comparative Binding Affinities (Ki, nM) at Adrenoceptors
This table summarizes the dissociation constants (Ki) from radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | α1-Adrenoceptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Selectivity (α1/α2 Ki Ratio) | Primary Selectivity |
| This compound | ~20[2] | ~500[2] | ~0.04[2] | α1-Adrenoceptor |
| Yohimbine | ~200-500[2] | ~3.6-49[2] | ~30-45[2] | α2-Adrenoceptor |
| Rauwolscine | ~100[2] | ~33[2] | ~3[2] | α2-Adrenoceptor |
Note: Ki values can vary between studies depending on the specific radioligand, tissue preparation, and assay conditions used.
Table 2: Comparative Functional Antagonist Potency
This table presents data from functional assays, which measure the ability of the antagonist to inhibit a physiological response.
| Compound | α1 Antagonism (pA2) | α2 Antagonism (pA2) | Selectivity Ratio (α2/α1) | Reference |
| This compound | ~7.5 | <6.0 | 0.03 | [4] |
| Yohimbine | ~6.5 | ~8.2 | 45 | [4] |
| Rauwolscine | ~7.0 | ~7.5 | 3 | [4] |
| Prazosin (B1663645) | ~9.0-10.0 | ~6.0-7.0 | >100 | [5][6][7] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist dose-response curve. A higher pA2 value indicates greater potency. The selectivity ratio is calculated from the antilog of the difference in pA2 values or from functional IC50 values.
Signaling Pathways
To effectively use this compound, it is crucial to understand the downstream pathways it modulates by blocking the α1-adrenoceptor.
Caption: α1-Adrenoceptor signaling pathway and site of this compound antagonism.
Experimental Protocols
The following are generalized protocols that should be optimized for specific experimental conditions.
Protocol 1: Radioligand Binding Assay for Ki Determination
Objective: To determine the inhibitory constant (Ki) of this compound for the α1-adrenoceptor using [3H]prazosin, a selective α1-adrenoceptor radioligand.[8]
Materials:
-
Tissue source rich in α1-adrenoceptors (e.g., rat cerebral cortex, liver).
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2.
-
[3H]prazosin (specific activity ~70-90 Ci/mmol).
-
Unlabeled prazosin (for non-specific binding).
-
This compound stock solution (in DMSO, then diluted in assay buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold homogenization buffer. Centrifuge at 500 x g for 10 min to remove debris. Ultracentrifuge the supernatant at 40,000 x g for 20 min to pellet membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration (e.g., Bradford assay).
-
Binding Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Assay buffer, [3H]prazosin (at a concentration near its Kd, e.g., 0.2 nM), and membrane preparation (50-100 µg protein).
-
Non-specific Binding: Same as total binding, but with an excess of unlabeled prazosin (e.g., 10 µM).
-
This compound Competition: Same as total binding, but with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate all tubes at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash filters three times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific [3H]prazosin binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a radioligand binding assay.
Protocol 2: In Vitro Functional Assay for pA2 Determination
Objective: To determine the functional antagonist potency (pA2) of this compound against an α1-adrenoceptor agonist (e.g., phenylephrine) in an isolated tissue preparation.[8]
Materials:
-
Isolated tissue with functional α1-adrenoceptors (e.g., rat aorta, anococcygeus muscle).[4][5]
-
Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O2 / 5% CO2.
-
Organ bath with an isometric force transducer.
-
Phenylephrine (B352888) (agonist).
-
This compound.
Methodology:
-
Tissue Preparation: Dissect the tissue (e.g., thoracic aorta) and cut it into rings (2-3 mm). Mount the rings in the organ bath containing Krebs solution at 37°C under a resting tension (e.g., 1-2 g). Allow the tissue to equilibrate for at least 60 minutes.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for phenylephrine (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish a baseline response.
-
Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for phenylephrine. A rightward shift in the curve indicates competitive antagonism.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound (at least 3 different concentrations).
-
Data Analysis:
-
Calculate the EC50 (concentration of agonist producing 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each this compound concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist) .
-
Construct a Schild plot: log(DR-1) on the y-axis versus the negative log of the molar concentration of this compound (-log[B]) on the x-axis.
-
The pA2 value is the x-intercept of the linear regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.
-
Protocol 3: In Vivo Study of α1-Adrenoceptor Blockade
Objective: To assess the ability of this compound to antagonize the pressor effects of an α1-adrenoceptor agonist in an anesthetized animal model.[1][9]
Materials:
-
Spontaneously hypertensive or normotensive rats (e.g., Wistar-Kyoto).[10]
-
Anesthetic (e.g., pentobarbital (B6593769) or urethane).
-
Catheters for cannulation of the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Pressure transducer and data acquisition system.
-
Phenylephrine (α1 agonist).
-
This compound.
-
(Optional) Pithed rat preparation to eliminate central autonomic reflexes.[9]
Methodology:
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery and jugular vein. In a pithed rat model, insert a rod into the spinal canal to destroy the central nervous system while maintaining artificial respiration.
-
Stabilization: Allow the animal's blood pressure to stabilize.
-
Control Agonist Response: Administer a bolus injection of phenylephrine (e.g., 1-10 µg/kg, i.v.) and record the peak increase in mean arterial pressure (MAP). Repeat until a consistent pressor response is obtained.
-
Antagonist Administration: Administer a dose of this compound (e.g., 1-4 mg/kg, i.v.).[9]
-
Post-Antagonist Agonist Challenge: After a suitable time for the antagonist to take effect (e.g., 15-30 minutes), repeat the phenylephrine challenge.
-
Data Analysis: Compare the magnitude of the pressor response to phenylephrine before and after the administration of this compound. A significant reduction in the phenylephrine-induced pressor response indicates α1-adrenoceptor blockade. The results can be expressed as a percentage inhibition of the control response.
Conclusion
This compound is a well-validated and selective antagonist for α1-adrenoceptors, providing a clear advantage over its isomers for specific research applications.[1][4][9] Its preferential blockade of α1-adrenoceptors allows for the precise dissection of their role in various physiological systems, from cardiovascular regulation to smooth muscle function. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively incorporate this compound into their experimental designs.
References
- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antagonist/agonist-preferring alpha-adrenoceptors or alpha 1/alpha 2-adrenoceptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-competitive antagonism of the alpha-adrenoceptor-mediated fast component of contraction of rat aorta, by doxazosin and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on YM-12617: a selective and potent antagonist of postsynaptic alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of orexin receptors significantly lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Corynanthine's Effect on Smooth Muscle Contraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corynanthine (B1669447), also known as rauhimbine, is an indole (B1671886) alkaloid found in plants of the Rauvolfia and Pausinystalia genera.[1] It is a diastereoisomer of yohimbine (B192690) but exhibits a distinct pharmacological profile.[2] this compound functions primarily as a selective α1-adrenergic receptor antagonist, with approximately 10-fold selectivity for α1 over α2 sites.[1][3][4] This contrasts with yohimbine, which is a preferential α2-adrenoceptor antagonist.[4] The blockade of α1-adrenergic receptors by this compound inhibits the downstream signaling cascade responsible for smooth muscle contraction, leading to vasodilation and a potential reduction in blood pressure.[2][5]
This application note provides a detailed protocol for assessing the effect of this compound on smooth muscle contraction using an in vitro isolated organ bath technique. This method allows for the characterization of this compound's antagonist activity and the determination of its potency.
Principle of the Assay: Competitive Antagonism and Schild Analysis
The primary mechanism of action for this compound on smooth muscle is the competitive blockade of Gq-coupled α1-adrenoceptors.[2] In vascular smooth muscle, activation of these receptors by an agonist like norepinephrine (B1679862) leads to a signaling cascade that results in contraction.
Signaling Pathway for α1-Adrenoceptor Mediated Contraction:
-
Agonist Binding: An agonist (e.g., norepinephrine) binds to the α1-adrenergic receptor.
-
G-Protein Activation: The receptor activates the Gq heterotrimeric G-protein.[6]
-
PLC Activation: The activated Gq-protein stimulates phospholipase C (PLC).[6][7]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][8]
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+).[2][8]
-
Contraction: The increased cytosolic Ca2+ concentration leads to the activation of downstream effectors, ultimately causing smooth muscle contraction.[2]
This compound, as a competitive antagonist, binds to the α1-adrenoceptor at the same site as the agonist but does not activate it, thereby preventing the agonist-induced contraction. The degree of this antagonism can be quantified using a Schild analysis, which helps to determine the pA2 value, a measure of the antagonist's affinity for the receptor.[2] A slope not significantly different from 1 in a Schild plot is indicative of competitive antagonism.[2]
References
- 1. This compound [medbox.iiab.me]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 483-10-3 | FC71579 | Biosynth [biosynth.com]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Binding Affinity Assays of Corynanthine at Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynanthine (B1669447), also known as rauhimbine, is an indole (B1671886) alkaloid and a diastereoisomer of yohimbine (B192690) and rauwolscine (B89727).[1] Unlike its well-characterized isomers which are potent and selective α2-adrenergic receptor antagonists, this compound exhibits a distinct pharmacological profile with preferential antagonism for α1-adrenergic receptors.[2][3] This selectivity makes this compound a valuable pharmacological tool for differentiating between α1 and α2-adrenoceptor-mediated physiological effects and a potential lead compound in drug discovery programs targeting the adrenergic system.
These application notes provide a comprehensive overview of the in vitro binding affinity of this compound at α1 and α2-adrenergic receptors. Detailed protocols for competitive radioligand binding assays are presented to enable researchers to determine the binding affinity (Ki) of this compound and other test compounds at these receptors.
Data Presentation: Binding Affinity of this compound and Related Compounds
The following table summarizes the antagonist potency (pA2) of this compound and its diastereoisomers at α1 and α2-adrenergic receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of antagonist potency. A higher pA2 value indicates greater potency.
| Compound | Receptor | Antagonist Potency (pA2) | Selectivity | Reference |
| This compound | α1-Adrenoceptor | 6.5 - 7.4 | ~10-fold for α1 | [3] |
| α2-Adrenoceptor | 4.0 - 6.0 | [3] | ||
| Yohimbine | α1-Adrenoceptor | 5.0 - 7.0 | ~30-fold for α2 | [3] |
| α2-Adrenoceptor | 7.0 - 9.0 | [3] | ||
| Rauwolscine | α1-Adrenoceptor | 5.0 - 7.0 | ~30-fold for α2 | [3] |
| α2-Adrenoceptor | 7.5 - 8.5 | [3] |
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine. The α1 and α2 subtypes are coupled to distinct intracellular signaling pathways.
α1-Adrenergic Receptor Signaling Pathway
α2-Adrenergic Receptor Signaling Pathway
Experimental Protocols
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. The following are generalized protocols for competitive binding assays to determine the inhibitory constant (Ki) of this compound for α1 and α2-adrenergic receptors.
Protocol 1: α1-Adrenergic Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using [³H]-Prazosin as the radioligand.
Materials:
-
Membrane Preparation: A membrane preparation from a tissue or cell line expressing α1-adrenergic receptors (e.g., rat cerebral cortex, CHO or HEK293 cells stably expressing the human α1A, α1B, or α1D subtype).
-
Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: Phentolamine (B1677648) or unlabeled prazosin (B1663645) (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Prazosin (final concentration at or near its Kd, typically 0.1-0.5 nM), and 150 µL of membrane preparation (20-50 µg protein).
-
Non-specific Binding: Add 50 µL of 10 µM phentolamine, 50 µL of [³H]-Prazosin, and 150 µL of membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]-Prazosin, and 150 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Quickly wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Prazosin and Kd is its dissociation constant for the receptor.
-
Protocol 2: α2-Adrenergic Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors using [³H]-Rauwolscine or [³H]-Yohimbine as the radioligand.
Materials:
-
Membrane Preparation: A membrane preparation from a tissue or cell line expressing α2-adrenergic receptors (e.g., human platelets, bovine cerebral cortex, or cells stably expressing human α2A, α2B, or α2C subtypes).
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (specific activity ~70-90 Ci/mmol).
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: Phentolamine or unlabeled yohimbine (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% PEI.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure: The procedure is analogous to the α1-adrenergic receptor binding assay, with the following modifications:
-
Use [³H]-Rauwolscine or [³H]-Yohimbine as the radioligand at a final concentration near its Kd (typically 1-3 nM).
-
Use a membrane preparation expressing α2-adrenergic receptors.
-
For non-specific binding, use an appropriate unlabeled α2-antagonist like phentolamine or yohimbine.
Data Analysis: Follow the same data analysis steps as outlined in Protocol 1 to determine the IC50 and subsequently the Ki value for this compound at α2-adrenergic receptors.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Workflow for Radioligand Binding Assay
References
Application Notes and Protocols: Flow Cytometry-Based Assays for Corynanthine Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corynanthine (B1669447), an indole (B1671886) alkaloid and a diastereoisomer of yohimbine (B192690), serves as a valuable tool in pharmacological research due to its distinct receptor binding profile.[1][2] Primarily, it functions as a selective α1-adrenergic receptor antagonist, in contrast to its stereoisomers yohimbine and rauwolscine (B89727), which show a higher affinity for α2-adrenergic receptors.[2][3][4] This selectivity makes this compound an important compound for studying blood pressure regulation and developing potential antihypertensive agents.[1][5] Additionally, this compound has been observed to interact with serotonin (B10506) (5-HT) receptors, acting as an agonist at 5-HT autoreceptors.[1][6]
Flow cytometry offers a powerful, high-throughput platform for characterizing the binding of compounds like this compound to cell surface receptors.[7][8][9] This method allows for the rapid analysis of individual cells within a heterogeneous population, providing quantitative data on receptor occupancy and binding affinity.[10][11] By using fluorescently labeled ligands or antibodies, researchers can perform competitive binding assays to determine the inhibitory constant (Ki) of unlabeled compounds.[12][13]
These application notes provide a detailed framework for establishing and performing flow cytometry-based assays to characterize the binding of this compound to its primary target, the α1-adrenergic receptor.
This compound Receptor Binding Profile
This compound's pharmacological activity is defined by its binding affinity to various adrenergic and serotonin receptors. The following table summarizes key quantitative data from literature, primarily derived from radioligand binding assays, which these flow cytometry protocols aim to complement.
| Receptor Target | This compound Affinity / Potency | Comparison Compound | Comparison Affinity / Potency | Fold Selectivity | Reference |
| α1-Adrenergic Receptor | pA2: 7.5 | Yohimbine | pA2: 6.2 | ~20x higher for this compound | [2][10] |
| α2-Adrenergic Receptor | pA2: 6.5 | Yohimbine | pA2: 8.0 | ~30x higher for Yohimbine | [2][10] |
| 5-HT Autoreceptor | Agonist Activity | Yohimbine | Agonist Activity | Both show agonist activity | [1][6] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways and Mechanism of Action
Understanding the downstream signaling pathways of the target receptors is crucial for interpreting binding data. This compound primarily acts as an antagonist at Gq-coupled α1-adrenergic receptors.
The selectivity of this compound for α1 over α2 receptors is a key characteristic that distinguishes it from its diastereoisomer, Yohimbine.
Experimental Protocols
Protocol 1: Competitive Binding Assay for this compound at the α1-Adrenergic Receptor
This protocol details a competitive binding experiment to determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the α1-adrenergic receptor using flow cytometry. The principle relies on the competition between unlabeled this compound and a fluorescently-labeled antibody targeting an extracellular epitope of the α1-adrenergic receptor.
A. Experimental Workflow Diagram
B. Materials and Reagents
-
Cell Line: HEK293 cells stably transfected with the human α1A-adrenergic receptor (ADRA1A). Alternatively, a cell line with high endogenous expression, such as human vascular smooth muscle cells, can be used.[14]
-
This compound: High purity powder.
-
Primary Antibody: A fluorochrome-conjugated monoclonal antibody specific for an extracellular domain of the human α1A-adrenergic receptor (e.g., conjugated with Alexa Fluor 647 or PE). The antibody must not be displaced by the ligand it is competing with, but rather compete for the same binding site.[11] If a directly conjugated antibody is unavailable, use a purified primary antibody and a corresponding fluorescently labeled secondary antibody.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) supplemented with 0.5% Bovine Serum Albumin (BSA) and 2mM EDTA, pH 7.4.
-
Fixative (Optional): 1% Paraformaldehyde (PFA) in PBS.
-
Equipment:
-
Flow Cytometer (equipped with lasers appropriate for the chosen fluorochrome).
-
Centrifuge.
-
96-well V-bottom plates.
-
Multichannel pipettes.
-
C. Detailed Methodology
-
Cell Preparation:
-
Culture the ADRA1A-expressing HEK293 cells to ~80-90% confluency.
-
Gently detach cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.
-
Wash the cells twice with ice-cold Assay Buffer by centrifuging at 400 x g for 5 minutes.
-
Resuspend the cell pellet in Assay Buffer and adjust the concentration to 1 x 10^6 cells/mL.[15] Keep cells on ice.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Prepare a vehicle control (Assay Buffer with the same final DMSO concentration).
-
-
Competitive Incubation:
-
Add 50 µL of the cell suspension (50,000 cells) to each well of a 96-well V-bottom plate.
-
Add 50 µL of each this compound dilution (or vehicle control) to the appropriate wells.
-
Incubate for 30 minutes at room temperature, protected from light. This pre-incubation allows this compound to bind to the receptors.[12]
-
-
Antibody Staining:
-
Prepare the fluorescently labeled anti-ADRA1A antibody at a pre-determined optimal concentration (typically the concentration that gives 50-80% of the maximum signal, i.e., the Kd concentration) in Assay Buffer.
-
Add 50 µL of the diluted antibody to each well.
-
Incubate for 60 minutes at 4°C in the dark.
-
-
Wash and Data Acquisition:
-
Wash the cells twice with 200 µL of ice-cold Assay Buffer, centrifuging at 400 x g for 5 minutes between washes, to remove unbound antibody.[16]
-
Resuspend the cell pellet in 200 µL of Assay Buffer.
-
(Optional) If acquisition cannot be performed immediately, fix the cells by resuspending in 200 µL of 1% PFA and storing at 4°C for up to 24 hours.[17]
-
Acquire data on the flow cytometer, collecting at least 10,000 events per sample within a defined live-cell gate based on Forward Scatter (FSC) and Side Scatter (SSC).[12] Record the Mean Fluorescence Intensity (MFI) for the appropriate channel.
-
D. Controls
-
Unstained Cells: Cells incubated with Assay Buffer only (to determine autofluorescence).
-
Maximum Binding (Positive Control): Cells incubated with the fluorescent antibody and vehicle control (no this compound).[12]
-
Non-specific Binding: Cells incubated with a high concentration of an unlabeled, known α1-antagonist (e.g., 10 µM Prazosin) prior to adding the fluorescent antibody.
E. Data Analysis
-
Gating: Gate on the single, viable cell population using an FSC vs. SSC plot.
-
MFI Calculation: Determine the MFI for the gated population for each sample.
-
Normalization: Normalize the data as a percentage of specific binding:
-
% Binding = [(MFI_sample - MFI_nonspecific) / (MFI_max_binding - MFI_nonspecific)] * 100
-
-
IC50 Determination: Plot the % Binding against the log concentration of this compound. Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value.
-
Ki Calculation: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the fluorescent antibody used and Kd is its dissociation constant.
-
This protocol provides a robust method for quantifying the binding of this compound to α1-adrenergic receptors, leveraging the speed and single-cell resolution of flow cytometry to generate high-quality pharmacological data.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [medbox.iiab.me]
- 3. researchgate.net [researchgate.net]
- 4. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 483-10-3 | FC71579 | Biosynth [biosynth.com]
- 6. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and this compound as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medpace.com [medpace.com]
- 8. xtalks.com [xtalks.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 14. Commercially available antibodies directed against α-adrenergic receptor subtypes and other G protein-coupled receptors with acceptable selectivity in flow cytometry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation | USF Health [health.usf.edu]
- 16. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 17. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
Troubleshooting & Optimization
Improving the yield of Corynanthine synthesis reactions
Welcome to the technical support center for Corynanthine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to improve the yield and purity of your this compound product.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction used for the synthesis of this compound?
A1: The synthesis of this compound and related Corynanthe alkaloids primarily relies on the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (typically a tryptamine (B22526) derivative) with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline scaffold, which is the core structure of this compound.[1][2] The reaction is typically catalyzed by an acid.
Q2: What are the key precursors for this compound synthesis?
A2: The key precursors are a tryptamine derivative and a derivative of secologanin (B1681713), a monoterpene iridoid.[3][4][5] The stability and purity of these precursors are critical for achieving a high yield.
Q3: What are the common challenges encountered in this compound synthesis?
A3: Common challenges include low reaction yields, formation of diastereomeric byproducts, and difficulties in purification.[6][7] These issues can arise from suboptimal reaction conditions, instability of precursors, or inefficient purification techniques.
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a common problem in complex organic syntheses. The following guide provides a systematic approach to troubleshooting this issue.
Question: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I address them?
Answer: Low yields in this compound synthesis can stem from several factors. A logical troubleshooting workflow can help identify and resolve the issue.
Troubleshooting Workflow for Low Yield
Potential Causes and Solutions:
-
Precursor Quality and Stability:
-
Problem: The tryptamine and secologanin derivatives are sensitive and can degrade if not handled properly. Impurities in the starting materials can also inhibit the reaction.
-
Solution: Ensure the purity of your precursors using techniques like NMR or HPLC. If necessary, purify them by column chromatography. Store precursors under an inert atmosphere (nitrogen or argon) at low temperatures to prevent degradation.[8][9]
-
-
Suboptimal Reaction Conditions:
-
Problem: The Pictet-Spengler reaction is sensitive to temperature, solvent, and catalyst choice.[1] Inappropriate conditions can lead to incomplete reaction or the formation of side products.
-
Solution: Systematically optimize the reaction conditions. Refer to the data tables below for guidance on the impact of different parameters. Consider screening different acid catalysts (e.g., trifluoroacetic acid, hydrochloric acid) and solvents (e.g., toluene, dichloromethane).[1][10]
-
-
Product Loss During Workup and Purification:
-
Problem: this compound may be lost during extraction if the pH is not optimal, or during chromatography if the wrong stationary or mobile phase is used.
-
Solution: Optimize the workup procedure by carefully controlling the pH during aqueous extraction. For purification, use an appropriate chromatography method, such as preparative HPLC with a C18 column.[11][12]
-
Issue 2: Formation of Diastereomers
The this compound molecule has multiple stereocenters, and controlling the diastereoselectivity of the reaction is crucial for obtaining the desired product.
Question: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: The formation of diastereomers is a common challenge in the Pictet-Spengler reaction. The stereochemical outcome is influenced by the reaction conditions and the nature of the substrates.
Strategies for Controlling Diastereoselectivity
Potential Causes and Solutions:
-
Kinetic vs. Thermodynamic Control:
-
Problem: The reaction may be proceeding under conditions that favor the formation of a thermodynamically stable but undesired diastereomer.
-
Solution: To favor the kinetically controlled product, carry out the reaction at lower temperatures.[2] Conversely, if the desired product is the thermodynamically more stable one, running the reaction at a higher temperature for a longer duration might improve the ratio.
-
-
Lack of Stereocontrol:
-
Problem: The reaction may lack sufficient stereochemical guidance to favor one diastereomer over the other.
-
Solution: Employ a chiral catalyst, such as a chiral Brønsted acid, to create a chiral environment that favors the formation of one diastereomer.[13] Alternatively, a chiral auxiliary can be attached to one of the precursors to direct the stereochemical outcome.
-
-
Suboptimal Reaction Parameters:
-
Problem: The choice of solvent and temperature can significantly influence the diastereomeric ratio.[7]
-
Solution: Screen a variety of solvents with different polarities. The diastereoselectivity can be highly dependent on the solvent system.[10] Refer to the data tables for guidance on how these parameters can be adjusted.
-
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Synthesis Yield
This table summarizes the impact of key reaction parameters on the yield of the Pictet-Spengler reaction for this compound synthesis. The data is compiled from various studies on Corynanthe alkaloid synthesis.[1][14][15]
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| Temperature | 0 °C | 65 | 25 °C (RT) | 85 | 50 °C | 70 (decomposition observed) |
| Solvent | Toluene | 82 | Dichloromethane (DCM) | 75 | Acetonitrile | 60 |
| Catalyst | Trifluoroacetic Acid (TFA) | 88 | Hydrochloric Acid (HCl) | 78 | Acetic Acid | 65 |
| Catalyst Loading | 5 mol% | 70 | 10 mol% | 85 | 20 mol% | 86 |
| Reactant Ratio (Aldehyde:Amine) | 1:1 | 75 | 1.2:1 | 89 | 1.5:1 | 87 |
Note: Yields are approximate and can vary based on the specific substrate and other reaction conditions.
Table 2: Influence of Solvent on Diastereoselectivity
The choice of solvent can have a profound impact on the ratio of diastereomers produced.
| Solvent | Dielectric Constant | Diastereomeric Ratio (desired:undesired) |
| Toluene | 2.4 | 90:10 |
| Dichloromethane | 9.1 | 85:15 |
| Tetrahydrofuran (THF) | 7.5 | 80:20 |
| Acetonitrile | 37.5 | 70:30 |
Note: Ratios are illustrative and can be influenced by other reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Synthesis of this compound
This protocol is a general guideline for the key Pictet-Spengler reaction in the synthesis of this compound, based on modern catalytic methods.[14][15]
Materials:
-
Tryptamine precursor (1.0 eq)
-
Secologanin derivative (aldehyde, 1.1 eq)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (10 mol%)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral phosphoric acid catalyst and anhydrous toluene.
-
Add the tryptamine precursor to the flask and stir the solution at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the secologanin derivative (aldehyde) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Protocol 2: Purification of this compound by Preparative HPLC
This protocol provides a general method for the purification of this compound from a crude reaction mixture.[11][12][16]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Crude this compound sample dissolved in a minimal amount of mobile phase
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 90:10) at a flow rate appropriate for the column size.
-
Inject the dissolved crude sample onto the column.
-
Run a linear gradient from 10% to 70% Mobile Phase B over 40 minutes.
-
Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 220 nm and 280 nm).
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Mandatory Visualizations
Core this compound Synthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of tryptamine and secologanin into plant terpenoid indole alkaloids by transgenic yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. a-platform-for-the-synthesis-of-corynantheine-type-corynanthe-alkaloids - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Solubility Challenges with Corynanthine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Corynanthine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as rauhimbine, is a naturally occurring indole (B1671886) alkaloid found in plants of the Rauvolfia and Pausinystalia genera.[1][2] It primarily functions as an α1-adrenergic and α2-adrenergic receptor antagonist, with a preference for the α1 receptor.[2] Like many alkaloids, this compound has low aqueous solubility, which can present significant challenges in experimental settings, leading to issues with stock solution preparation, precipitation in assay buffers, and inconsistent results. PubChem lists its aqueous solubility as >53.2 µg/mL at pH 7.4, highlighting its poor solubility.
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous medium where it is less soluble. Here are several strategies to mitigate this:
-
Optimize Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (ideally below 0.5%) to minimize solvent-induced artifacts in your experiments.
-
Use Pre-warmed Media: Adding the stock solution to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.
-
Slow, Dropwise Addition with Vortexing: Add the stock solution drop-by-drop to the aqueous buffer while vigorously vortexing. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Employ a Co-solvent System: In some cases, a mixture of solvents can be more effective at maintaining solubility than a single solvent.
Q3: What are the recommended solvents for preparing a this compound stock solution?
For initial solubilization, organic solvents are recommended. Based on data for structurally similar indole alkaloids, the following solvents can be considered:
-
Dimethyl Sulfoxide (DMSO): Generally a good first choice for creating high-concentration stock solutions of poorly soluble compounds. For a related compound, corynoxine (B600272) hydrochloride, a solubility of approximately 30 mg/mL in DMSO has been reported.
-
Ethanol (B145695): Another viable option, though it may offer lower solubility compared to DMSO. The solubility of corynoxine hydrochloride in ethanol is approximately 3 mg/mL.
It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents and then dilute it into your aqueous experimental medium.
Q4: How does pH affect the solubility of this compound?
As a weak base, the solubility of this compound is pH-dependent. In acidic conditions, the molecule can become protonated, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may enhance solubility. However, it is critical to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity). For weakly basic drugs, precipitation is more likely as the pH of the solution approaches and surpasses the pKa of the drug.
Q5: Would using the hydrochloride salt of this compound improve its solubility?
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve in Aqueous Buffer
-
Problem: Direct dissolution of this compound free base in neutral aqueous buffers is often unsuccessful due to its low intrinsic solubility.
-
Solution Workflow:
Caption: Workflow for dissolving this compound powder.
Issue 2: Precipitation Occurs After Diluting DMSO Stock into Cell Culture Medium
-
Problem: The introduction of a DMSO stock solution into a complex biological medium containing salts and proteins can lead to compound precipitation.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved and has been stored properly (at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
-
Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage during the initial treatment, as serum proteins can sometimes interact with and precipitate small molecules.
-
Test Different Media Formulations: The composition of the cell culture medium can influence solubility. If possible, test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640).
-
Consider Cyclodextrin (B1172386) Complexation: For persistent issues, forming an inclusion complex with a cyclodextrin can significantly enhance aqueous solubility.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for structurally related indole alkaloids to serve as a guideline.
| Compound | Solvent | Solubility (mg/mL) | Source |
| This compound | Aqueous Buffer (pH 7.4) | >0.0532 | PubChem |
| Corynoxine HCl | DMSO | ~30 | Cayman Chemical |
| Ethanol | ~3 | Cayman Chemical | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.25 | Cayman Chemical | |
| Yohimbine (B192690) HCl | Water | ~8 | Sigma-Aldrich |
| Ethanol | ~2.5 | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (free base, MW: 354.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.54 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Mortar and pestle
-
Ethanol-water mixture (1:1 v/v)
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1).
-
Weigh the appropriate amounts of this compound and cyclodextrin.
-
Place the cyclodextrin in the mortar and add a small amount of the ethanol-water mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading with the pestle for 45-60 minutes. Maintain a paste-like consistency by adding small amounts of the solvent mixture as needed.
-
The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can then be ground into a fine powder.
Signaling Pathway and Experimental Workflow Diagrams
Alpha-1 Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at α1-adrenergic receptors. The following diagram illustrates the canonical signaling cascade initiated by the activation of these receptors, which this compound would inhibit.
General Experimental Workflow for In Vitro Assays
This diagram outlines a logical workflow for preparing and using this compound in a typical cell-based assay.
References
Technical Support Center: Troubleshooting Low Signal in Corynanthine Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in cell-based assays involving the α1-adrenergic receptor antagonist, Corynanthine (B1669447).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as isorauhimbine, is a plant-derived indole (B1671886) alkaloid. Its primary mechanism of action is as a selective antagonist of α1-adrenergic receptors.[1] Unlike its diastereomers yohimbine (B192690) and rauwolscine (B89727), which are selective for α2-adrenergic receptors, this compound demonstrates preferential and potent antagonism at α1-adrenergic receptors.[1][2] This antagonism blocks the downstream signaling typically initiated by the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine.
Q2: Which signaling pathways are affected by this compound?
As an α1-adrenergic receptor antagonist, this compound primarily inhibits the Gq/11 signaling pathway. Activation of α1-adrenergic receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the receptor, this compound prevents these downstream events. In some cellular contexts, α1-adrenergic receptors can also modulate other signaling pathways, such as cyclic AMP (cAMP) accumulation and mitogen-activated protein kinase (MAPK) pathways.[3][4]
Q3: What are the common cell-based assays used to characterize this compound activity?
Common cell-based assays to characterize the antagonist activity of this compound at α1-adrenergic receptors include:
-
Calcium Mobilization Assays: These assays directly measure the inhibition of agonist-induced intracellular calcium release, a primary downstream effect of α1-adrenergic receptor activation.
-
cAMP Assays: In some cell systems, α1-adrenergic receptors can influence cyclic AMP levels.[3] Antagonist activity can be measured by observing the reversal of an agonist-induced change in cAMP.
-
Radioligand Binding Assays: These assays determine the binding affinity (Ki) of this compound to the α1-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is sensitive to the α1-adrenergic signaling pathway.
Q4: What is a Schild analysis and how is it relevant for this compound?
A Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist, expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. A Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism. This analysis is highly relevant for this compound to confirm its mechanism as a competitive antagonist at α1-adrenergic receptors and to quantify its potency.
Troubleshooting Guide for Low Signal
A low or absent signal in a this compound cell-based assay can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Weak or No Antagonist Response
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | - Verify Stock Solution: Ensure the correct concentration and integrity of your this compound stock solution. Consider preparing a fresh stock. - Expand Concentration Range: Test a wider range of this compound concentrations. For initial experiments, a broad range (e.g., 1 nM to 100 µM) is recommended. |
| Inappropriate Agonist Concentration | - Determine Agonist EC50/EC80: Use an agonist concentration that elicits a submaximal response (typically EC50 to EC80). A saturating agonist concentration can overcome the competitive antagonism of this compound. - Verify Agonist Activity: Confirm the activity of your agonist with a positive control antagonist. |
| Insufficient Pre-incubation Time | - Optimize Pre-incubation: For competitive antagonists, pre-incubating the cells with this compound before adding the agonist is crucial to allow the antagonist to bind to the receptor. A typical pre-incubation time is 15-30 minutes, but this may need optimization. |
| Compound Inactivity | - Source and Purity: Verify the source and purity of your this compound. - Solubility Issues: Ensure this compound is fully dissolved in the assay buffer. Consider the final solvent concentration (e.g., DMSO) and its potential effects on the cells. |
Issue 2: Low Overall Signal (Agonist and Antagonist)
| Possible Cause | Troubleshooting Steps |
| Poor Cell Health | - Viability Check: Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment. - Passage Number: Use cells with a low passage number, as high passage numbers can lead to altered receptor expression and signaling. - Culture Conditions: Ensure optimal cell culture conditions (e.g., media, temperature, CO2). |
| Low Receptor Expression | - Cell Line Selection: Use a cell line known to endogenously express the α1-adrenergic receptor subtype of interest or a stably transfected cell line with confirmed receptor expression. - Verify Expression: Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
| Suboptimal Cell Density | - Cell Titration: Perform a cell titration experiment to determine the optimal cell seeding density for your assay plate format. Too few cells will result in a weak signal, while too many can lead to overcrowding and altered cell health. |
| Assay Detection Issues | - Reagent Integrity: Check the expiration dates and proper storage of all assay reagents (e.g., fluorescent dyes, antibodies, substrates). - Instrument Settings: Optimize the settings of your detection instrument (e.g., plate reader gain, excitation/emission wavelengths). |
Quantitative Data for this compound
The following tables summarize the reported binding affinities and functional potencies of this compound for α1-adrenergic receptors. Note that values can vary between studies depending on the experimental conditions.
Table 1: this compound Binding Affinity (Ki)
| Receptor Subtype | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| α1 | Rat Cerebral Cortex | [3H]-Prazosin | ~20 | [1] |
| α1 | Bovine Aorta | [3H]-Prazosin | >100 | [5] |
Table 2: this compound Functional Potency (IC50/pA2)
| Assay Type | Receptor Subtype | Agonist | Cell Line/Tissue | Potency | Reference |
| Contraction Assay | α1 | Norepinephrine | Rat Anococcygeus Muscle | pA2 = 7.5 | [6] |
| Blood Pressure | α1 | Phenylephrine | Anesthetized Dog | - | [2] |
Experimental Protocols
Calcium Mobilization Assay for α1-Adrenergic Receptor Antagonism in CHO-K1 Cells
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing an α1-adrenergic receptor subtype.
Materials:
-
CHO-K1 cells stably expressing the human α1A, α1B, or α1D-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
α1-adrenergic receptor agonist (e.g., phenylephrine, norepinephrine)
-
This compound
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding: Seed the CHO-K1 cells into the assay plates at an optimized density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.04%), and probenecid (e.g., 2.5 mM) in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in HBSS.
-
Wash the cells with HBSS to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution in HBSS at a concentration that will yield an EC80 response.
-
Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, use the instrument's injector to add the agonist to all wells.
-
Continue reading the fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
cAMP Assay for α1-Adrenergic Receptor Antagonism in HEK293 Cells
This protocol outlines a method to measure the effect of this compound on agonist-mediated changes in cAMP levels in Human Embryonic Kidney (HEK293) cells expressing an α1-adrenergic receptor subtype.
Materials:
-
HEK293 cells expressing the human α1A, α1B, or α1D-adrenergic receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)
-
Forskolin (B1673556) (optional, to amplify Gs-coupled responses if applicable to the specific α1-subtype and cell background)
-
α1-adrenergic receptor agonist (e.g., norepinephrine)
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Cell Seeding: Seed the HEK293 cells into the assay plates and incubate until they reach the desired confluency.
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Prepare the agonist solution in stimulation buffer at a concentration that will elicit a submaximal response.
-
Add the agonist to the wells (if studying inhibition of an agonist-induced decrease in cAMP, co-stimulation with forskolin might be necessary to elevate basal cAMP levels).
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Stop the reaction by adding the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's protocol for the specific cAMP assay kit to perform the detection steps. This typically involves adding detection reagents and incubating for a specified period.
-
-
Signal Measurement:
-
Read the plate on a plate reader compatible with the assay format (e.g., time-resolved fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of the α1-adrenergic receptor and the inhibitory action of this compound.
Caption: A generalized experimental workflow for a this compound cell-based antagonist assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of cAMP accumulation mediated by three alpha1-adrenoceptor subtypes in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Problems of Corynanthine in Long-Term Storage
Welcome to the Technical Support Center for Corynanthine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges associated with this compound during long-term storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Question: My this compound solution has changed color and/or shows precipitation after long-term storage. What is the likely cause?
Answer: Color change and precipitation are common indicators of this compound degradation. The primary causes are exposure to light, adverse pH conditions, high temperatures, and oxidation. This compound, an indole (B1671886) alkaloid, is susceptible to degradation through several pathways, including hydrolysis and oxidation.
Question: I am observing a loss of biological activity in my experiments using a stored this compound stock solution. How can I troubleshoot this?
Answer: A loss of potency is a strong indication of chemical degradation. To confirm this, you should:
-
Perform an analytical check: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution. Compare the chromatogram to that of a freshly prepared standard. The presence of new peaks or a decrease in the area of the this compound peak suggests degradation.
-
Prepare fresh solutions: For critical experiments, always use freshly prepared this compound solutions to ensure accurate and reproducible results.
-
Review storage conditions: Ensure that your stock solutions are stored under the recommended conditions (see below for details).
Question: What are the optimal storage conditions for solid this compound and its solutions?
Answer:
-
Solid this compound: Store in a tightly sealed, light-resistant container (e.g., amber vial) at -20°C. The presence of a desiccant is recommended to protect from moisture.
-
This compound Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO for in vitro studies). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
Question: What are the primary degradation pathways for this compound?
Answer: Based on studies of its diastereomer, yohimbine, and the general reactivity of indole alkaloids, the main degradation pathways for this compound are:
-
Hydrolysis: The ester group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of Corynanthinic acid.
-
Oxidation: The indole ring is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to a variety of degradation products.
-
Photodegradation: Exposure to UV and visible light can induce degradation, often through photo-oxidation.
Data on this compound Stability
While specific quantitative long-term stability data for this compound is limited in publicly available literature, the following table summarizes expected stability trends based on general knowledge of indole alkaloids and data from related compounds like yohimbine. This information should be used as a guideline, and it is recommended to perform in-house stability studies for your specific formulations and storage conditions.
Table 1: Predicted Influence of Storage Conditions on this compound Stability
| Parameter | Condition | Expected Stability of this compound | Potential Degradation Products |
| Temperature | -80°C | High | Minimal degradation |
| -20°C | Good | Slow degradation over extended periods | |
| 4°C | Moderate | Gradual degradation | |
| Room Temperature (25°C) | Low | Significant degradation over time | |
| pH (in aqueous solution) | Acidic (pH < 4) | Low | Hydrolysis to Corynanthinic acid |
| Neutral (pH 7) | Moderate | Slow hydrolysis and oxidation | |
| Basic (pH > 8) | Low | Base-catalyzed hydrolysis and oxidation | |
| Light Exposure | Stored in Dark | High | Minimal photodegradation |
| Exposed to Ambient Light | Moderate | Photodegradation, potential for color change | |
| Exposed to UV Light | Low | Accelerated photodegradation | |
| Atmosphere | Inert (Nitrogen/Argon) | High | Minimized oxidation |
| Air | Moderate to Low | Oxidation of the indole moiety |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution.
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (B78521) (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Example Gradient: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm and 280 nm (Diode Array Detector to check for peak purity)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
4. Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 105°C for 48 hours. Dissolve in a suitable solvent before injection.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
5. Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak. Peak purity analysis should be performed to confirm that the this compound peak is free from co-eluting impurities.
Protocol 2: Strategies for Enhancing this compound Stability in Solution
1. Use of Antioxidants:
-
To prevent oxidative degradation, consider adding antioxidants to the formulation.
-
Procedure: Prepare stock solutions of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in a compatible solvent. Add the antioxidant to the this compound solution at a low concentration (e.g., 0.01-0.1%).
-
Evaluation: Compare the stability of the this compound solution with and without the antioxidant over time using the HPLC method described above.
2. Complexation with Cyclodextrins:
-
Cyclodextrins can encapsulate liable molecules, protecting them from degradation.
-
Procedure: Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in the desired solvent. Add this compound to this solution and stir or sonicate to facilitate complex formation.
-
Evaluation: Assess the stability of the complexed this compound against various stressors (pH, light, temperature) and compare it to the uncomplexed drug.
3. Lyophilization (Freeze-Drying):
-
For long-term storage, lyophilization can significantly improve the stability of solid this compound.
-
Procedure: Dissolve this compound in a suitable solvent system (e.g., water/tert-butanol mixture) containing a cryoprotectant (e.g., mannitol (B672) or trehalose). Freeze the solution rapidly and then subject it to primary and secondary drying under vacuum.
-
Evaluation: The lyophilized powder should be stored in a desiccator. Reconstitute the powder and analyze its purity by HPLC to assess stability over time.
Visualizations
This compound Degradation Workflow
The following diagram illustrates a typical workflow for investigating the degradation of this compound.
Caption: Workflow for this compound forced degradation studies.
Signaling Pathway of this compound
This compound is known to be a selective α1-adrenergic receptor antagonist. The diagram below illustrates the signaling pathway inhibited by this compound.
Technical Support Center: Corynanthine Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corynanthine analysis via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometry parameters I should consider for this compound detection?
A1: For initial method development, you can use parameters similar to those for related indole (B1671886) alkaloids, such as Corynantheidine. A good starting point for electrospray ionization in positive mode (ESI+) is to monitor the precursor ion [M+H]⁺ for this compound, which has a molecular weight of 354.4 g/mol .[1] Therefore, the precursor ion to target would be m/z 354.2. For tandem mass spectrometry (MS/MS), you will need to optimize collision energies for characteristic product ions.
Q2: I am not seeing any peak for this compound. What are the common causes?
A2: A complete loss of signal can be due to several factors. First, verify your sample preparation to ensure this compound has been successfully extracted. Second, confirm the instrument is functioning correctly by injecting a known standard. Check for leaks in the LC system and ensure the mass spectrometer is properly tuned and calibrated.[2] Also, verify that the autosampler and syringe are working correctly and that the sample has been properly prepared.
Q3: My this compound peak is broad and tailing. How can I improve the peak shape?
A3: Poor peak shape is often a chromatographic issue. Ensure your mobile phase is appropriate for indole alkaloids; a common choice is a gradient of acetonitrile (B52724) and water with a formic acid additive.[3][4] Column overload can also lead to peak broadening, so consider diluting your sample. Contamination of the column or guard column can also be a cause, so regular maintenance is crucial.[2]
Q4: I'm observing low signal intensity for this compound. What can I do to improve it?
A4: Low signal intensity can be caused by several factors. Ensure your sample concentration is within the optimal range for your instrument; samples that are too dilute or too concentrated can lead to poor signal.[2] Optimize ionization source parameters, such as spray voltage and gas flows, for this compound. Ion suppression due to matrix effects is a common issue in complex samples.[5] Improving your sample cleanup procedure can help mitigate this.
Q5: What are matrix effects, and how can they affect my this compound analysis?
A5: Matrix effects occur when other components in your sample co-elute with this compound and interfere with its ionization in the mass spectrometer's source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which will affect the accuracy of your quantification.
Troubleshooting Guides
Problem: High Background Noise
High background noise can obscure the signal of your target analyte, this compound.
| Possible Cause | Suggested Solution |
| Contaminated Solvents | Use high-purity, LC-MS grade solvents. |
| Dirty Ion Source | Clean the ion source according to the manufacturer's protocol. |
| Column Bleed | Ensure the column is properly conditioned and not operated above its temperature limit. |
| Sample Matrix | Improve sample cleanup to remove interfering compounds. |
Problem: Inconsistent Retention Time
Shifts in retention time can lead to misidentification of this compound.
| Possible Cause | Suggested Solution |
| Unstable Pump Flow | Purge the LC pumps to remove air bubbles and check for leaks. |
| Column Degradation | Replace the column or guard column if it has exceeded its lifetime. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase and ensure it is properly degassed. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol provides a general guideline for the extraction of this compound from dried plant matter.
-
Grinding: Grind the dried plant material into a fine powder.
-
Acidic Extraction: Suspend the powder in an acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids.
-
Sonication/Agitation: Sonicate or agitate the mixture to ensure efficient extraction.
-
Centrifugation/Filtration: Separate the solid material from the liquid extract.
-
Basification: Adjust the pH of the extract to basic (pH 9-10) with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
Liquid-Liquid Extraction: Extract the alkaloids into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the extract in a solvent compatible with your LC-MS method.
Protocol 2: UPLC-MS/MS Parameters (Adapted from Corynantheidine)
These parameters can be used as a starting point for developing a method for this compound.
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from other alkaloids |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| MS System | |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 355.2 |
| Product Ions (m/z) | To be determined by infusion and product ion scan of a this compound standard. |
| Collision Energy | Optimize for each product ion transition. |
| Capillary Voltage | ~3.0 - 4.0 kV |
| Source Temperature | ~120 - 150 °C |
| Desolvation Temperature | ~350 - 450 °C |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for signal issues.
References
- 1. This compound | C21H26N2O3 | CID 92766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Analysis of botanicals and botanical supplements by LC-MS/MS-based molecular networking: approaches for annotating plant metabolites and authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the simultaneous determination of lycorine and galanthamine in rat plasma and its application to pharmacokinetic study of Lycoris radiata extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Incubation Times for Corynanthine in in vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation times for in vitro experiments involving Corynanthine (B1669447). The following frequently asked questions (FAQs) and troubleshooting guides address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action for this compound?
A1: this compound is an indole (B1671886) alkaloid that functions as a selective alpha-1 adrenergic receptor (α1-AR) antagonist.[1][2][3] Unlike its stereoisomers, yohimbine (B192690) and rauwolscine (B89727), which show higher affinity for α2-adrenergic receptors, this compound is more potent at blocking α1-adrenoceptors.[1][4] This antagonism prevents the binding of endogenous agonists like norepinephrine, thereby inhibiting downstream signaling pathways typically associated with α1-AR activation, such as vasoconstriction.[2][4]
Q2: Why is optimizing the incubation time crucial for this compound experiments?
A2: Optimizing incubation time is a critical parameter in experimental design for several reasons:
-
Kinetics of Interaction : The binding of this compound to α1-receptors and the subsequent biological response occur over a specific time course. Short incubations may not be sufficient to observe an effect, while excessively long incubations can lead to misleading results due to secondary effects or compound degradation.[5][6]
-
Distinguishing Primary vs. Secondary Effects : Short incubation times are generally sufficient for observing acute effects on signaling cascades.[7] Longer periods may be necessary for endpoints like changes in gene or protein expression, but these can also introduce secondary, off-target effects.[7]
-
Compound Stability : Like many small molecules, this compound's stability in cell culture media over extended periods at 37°C can be a concern.[8][9] Verifying its concentration and integrity throughout the experiment is crucial for long-term assays.
-
Cell Health and Density : The response of cells to a compound can vary with cell density and the duration of exposure.[10] Long incubations can be confounded by cell proliferation or cytotoxicity.
Q3: What are typical starting incubation times for different in vitro assays with this compound?
A3: The ideal incubation time is highly dependent on the biological question and the specific assay endpoint. It is essential to perform a time-course experiment to determine the optimal duration for your specific model.[7][10] The table below provides general recommendations as a starting point.
Table 1: Recommended Starting Incubation Times for this compound in Various in vitro Assays
| Assay Type | Typical Incubation Range | Endpoint Measured | Rationale & Considerations |
| Receptor Binding Assays | 30 minutes - 2 hours | Direct binding of this compound to α1-AR | Aims to reach binding equilibrium. Time should be sufficient for the ligand to access the receptor. |
| Second Messenger Assays | 15 seconds - 30 minutes | Intracellular Ca2+ mobilization, IP3 accumulation | These are rapid signaling events that occur almost immediately after receptor antagonism is established.[11] |
| Signaling Pathway Analysis | 5 minutes - 4 hours | Phosphorylation of downstream proteins (e.g., ERK, Akt) | Allows for the observation of acute changes in signaling cascades following receptor blockade.[11] |
| Gene Expression Analysis | 4 hours - 24 hours | Changes in mRNA levels of target genes (via qPCR) | Requires sufficient time for transcriptional machinery to respond to the altered signaling environment. |
| Protein Expression Analysis | 12 hours - 48 hours | Changes in total protein levels (via Western Blot) | Dependent on the half-life of the target protein; requires time for translation, and potentially, degradation of existing protein. |
| Cell Viability/Cytotoxicity | 24 hours - 72 hours | Cell death, apoptosis, proliferation rates (e.g., MTT, LDH) | These assays measure long-term outcomes and should correlate with the cell line's doubling time.[6][7] |
| Functional Assays | Varies (hours to days) | e.g., Smooth muscle contraction, neurite outgrowth | The incubation time is dictated by the specific biological process being measured. |
Q4: How should I design an experiment to determine the optimal incubation time?
A4: A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and measuring the desired endpoint at several different time points. The workflow below illustrates the key steps in this process.
Caption: Workflow for determining optimal incubation time.
Q5: What is the primary signaling pathway affected by this compound?
A5: As an α1-adrenergic receptor antagonist, this compound primarily inhibits the Gq protein-coupled signaling cascade. When an agonist (like phenylephrine (B352888) or norepinephrine) binds to the α1-AR, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound blocks the initial step of this pathway.
Caption: this compound blocks the α1-AR Gq signaling pathway.
Troubleshooting Guide
Q1: I am not observing any effect of this compound. What could be the issue related to incubation time?
A1:
-
Incubation Time Too Short : The selected time point may be insufficient to produce a measurable change in your chosen endpoint. This is especially true for assays measuring changes in protein expression or cell viability.[7] Solution : Perform a time-course experiment with longer incubation periods.
-
Endpoint Measured Too Early/Late : For dynamic processes like signal transduction, the peak response can be transient. You may be missing the optimal window. Solution : Conduct a time-course with more frequent, earlier time points (e.g., 0, 5, 15, 30, 60 minutes) for signaling studies.
-
Compound Degradation : In long-term experiments ( > 24 hours), this compound may degrade in the culture medium.[8] Solution : Consider replenishing the medium with fresh this compound periodically. It is also advisable to perform an analytical assessment (e.g., HPLC) to confirm the compound's concentration at the end of the incubation period.
Q2: My results are highly variable between replicates or experiments. Could incubation time be a factor?
A2:
-
Assay Performed on an Unstable Response Curve : If you are measuring at a time point where the biological response is rapidly increasing or decreasing, small variations in timing can lead to large differences in results. Solution : Choose an incubation time where the response has reached a stable plateau, as determined by your time-course experiment.
-
Cell Cycle Desynchronization : For longer incubations, cells will continue to divide. If experiments are started with slightly different cell densities or confluency, the final measurements can be affected. Solution : Ensure consistent cell seeding densities and consider serum-starving cells to synchronize them before treatment, if appropriate for your cell line and assay.[10]
Q3: I'm observing unexpected cytotoxicity with this compound, especially at longer incubation times. What should I do?
A3:
-
Off-Target Effects or Metabolite Toxicity : Prolonged exposure to a compound can lead to off-target effects or the accumulation of toxic metabolites that are not apparent during short incubations.
-
Compound Instability : Degradation products of this compound in the culture media could be toxic to the cells.[9]
-
Solution :
-
Perform a cytotoxicity assay (e.g., MTT or LDH) across a range of concentrations and incubation times (e.g., 24, 48, 72 hours) to determine the toxicity profile of this compound for your specific cell line.
-
Try to use the shortest incubation time that yields a robust and reproducible signal for your primary endpoint of interest. This minimizes the risk of confounding cytotoxic effects.
-
Experimental Protocols
Protocol 1: General Time-Course Experiment for a Phosphorylation Endpoint (Western Blot)
-
Cell Seeding : Seed cells (e.g., HEK293 cells expressing α1-AR) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Starvation (Optional) : Once cells are adherent, replace the growth medium with a serum-free or low-serum medium for 4-12 hours to reduce basal signaling.
-
Preparation of this compound : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a working solution by diluting the stock in a serum-free medium to 2X the final desired concentration.
-
Treatment :
-
For each time point (e.g., 0, 5, 15, 30, 60, 120 minutes), pre-treat one well with this compound (or vehicle control) for a fixed duration (e.g., 30 minutes) before adding an α1-AR agonist.
-
Stimulate with an α1-AR agonist (e.g., phenylephrine) for the designated time. The '0' minute well receives only the vehicle.
-
-
Cell Lysis : At the end of each incubation time, immediately aspirate the medium, wash the cells once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Western Blotting : Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated protein of interest (e.g., p-ERK) and the total protein (e.g., total ERK) as a loading control.
-
Analysis : Quantify band intensities and plot the ratio of phosphorylated to total protein against time to identify the peak response.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. bioivt.com [bioivt.com]
- 11. Inhibitors of Intracellular Signaling Pathways that Lead to Stimulated Epidermal Pigmentation: Perspective of Anti-Pigmenting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Corynanthine and Yohimbine on Blood Pressure: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of corynanthine (B1669447) and yohimbine (B192690) on blood pressure, intended for researchers, scientists, and drug development professionals. By examining their distinct pharmacological profiles, receptor affinities, and in vivo effects, this document aims to elucidate the contrasting physiological responses elicited by these two stereoisomers.
Introduction: Structural Relationship and Pharmacological Divergence
This compound and yohimbine are diastereoisomers, sharing the same chemical formula but differing in the spatial arrangement of their atoms. This stereochemical difference leads to a significant divergence in their pharmacological activity, particularly in their interaction with adrenergic receptors, which play a crucial role in the regulation of blood pressure. Yohimbine is widely recognized as a selective alpha-2 adrenoceptor antagonist, while this compound acts preferentially as an alpha-1 adrenoceptor antagonist.[1][2] This fundamental difference in receptor selectivity is the primary determinant of their opposing effects on cardiovascular function.
Receptor Binding Affinity and Selectivity
The differential effects of this compound and yohimbine on blood pressure can be attributed to their distinct binding affinities for alpha-1 and alpha-2 adrenergic receptors. Radioligand binding assays and functional studies have been employed to quantify these affinities, often expressed as pA2 values (the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve) or Ki values (inhibition constant).
Table 1: Adrenergic Receptor Antagonist Potency of this compound and Yohimbine
| Antagonist | Receptor Subtype | pA2 Value (Rat Aorta) | Selectivity Ratio (α2/α1) | Reference |
| This compound | Alpha-1 | > Yohimbine | 0.03 | [3][4] |
| Alpha-2 | - | |||
| Yohimbine | Alpha-1 | < this compound | 45 | [3][4] |
| Alpha-2 | - |
Note: A higher pA2 value indicates greater antagonist potency. The selectivity ratio is a measure of the antagonist's preference for the alpha-2 receptor over the alpha-1 receptor.
As the data indicates, this compound demonstrates a higher potency at alpha-1 adrenoceptors, whereas yohimbine is significantly more potent and selective for alpha-2 adrenoceptors.[1][4]
In Vivo Effects on Blood Pressure: A Comparative Overview
The opposing receptor selectivities of this compound and yohimbine translate into contrasting effects on blood pressure in vivo.
Yohimbine: As a potent alpha-2 adrenoceptor antagonist, yohimbine blocks the presynaptic inhibitory feedback mechanism for norepinephrine (B1679862) release. This leads to an increased sympathetic outflow from the central nervous system and enhanced norepinephrine release at the neuroeffector junctions of the sympathetic nervous system. The consequence is an increase in heart rate and vasoconstriction, resulting in a pressor (hypertensive) effect.
This compound: In contrast, as a selective alpha-1 adrenoceptor antagonist, this compound primarily blocks the postsynaptic alpha-1 adrenoceptors on vascular smooth muscle. These receptors are the primary mediators of vasoconstriction induced by norepinephrine. By blocking these receptors, this compound induces vasodilation, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure (hypotensive effect).
A study comparing the intravenous administration of these compounds in anesthetized rats demonstrated that this compound is the more potent isomer in producing a depressor response.[5]
Table 2: Qualitative Comparison of Intravenous this compound and Yohimbine on Blood Pressure in Anesthetized Rats
| Compound | Dose | Effect on Blood Pressure | Relative Potency | Reference |
| This compound | 40 µg (bolus) | Decrease | Most potent | [5] |
| Yohimbine | 40 µg (bolus) | Decrease | Less potent than this compound | [5] |
Note: This table provides a qualitative comparison of potency as detailed in the cited study. Specific mmHg changes were not presented in a comparative table in the source.
Signaling Pathways
The divergent effects of this compound and yohimbine on vascular tone are rooted in their modulation of distinct intracellular signaling cascades.
This compound: Alpha-1 Adrenoceptor Antagonism
Yohimbine: Alpha-2 Adrenoceptor Antagonism
Experimental Protocols
The following is a representative experimental protocol for the in vivo assessment of the effects of this compound and yohimbine on blood pressure in a rat model, synthesized from established methodologies.
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Acclimation: Animals are housed for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Procedure (for invasive blood pressure measurement)
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane, 1.25 g/kg, intraperitoneally). The choice of anesthetic is critical as it can influence cardiovascular parameters.
-
Tracheotomy: Perform a tracheotomy to ensure a patent airway throughout the experiment.
-
Catheterization:
-
Isolate the right carotid artery and insert a polyethylene (B3416737) catheter filled with heparinized saline (10 IU/mL).
-
Advance the catheter into the thoracic aorta for direct measurement of arterial blood pressure.
-
Isolate the left jugular vein and insert a catheter for intravenous drug administration.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery before commencing the experiment.
Experimental Workflow
Drug Administration and Data Acquisition
-
Drug Preparation: Prepare fresh solutions of this compound hydrochloride and yohimbine hydrochloride in sterile saline on the day of the experiment.
-
Dosing: Administer drugs intravenously as a bolus or continuous infusion. A dose-response study is recommended to characterize the full pharmacological effect.
-
Data Recording: Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
Conclusion
The comparative analysis of this compound and yohimbine reveals a clear dichotomy in their effects on blood pressure, directly attributable to their opposing selectivity for alpha-1 and alpha-2 adrenoceptors. Yohimbine, a selective alpha-2 antagonist, typically induces a pressor response by enhancing sympathetic outflow. Conversely, this compound, a selective alpha-1 antagonist, elicits a depressor response through the blockade of vasoconstriction. This understanding is critical for researchers investigating the physiological roles of adrenergic receptors and for the development of novel therapeutics targeting the cardiovascular system. The distinct profiles of these stereoisomers make them valuable pharmacological tools for dissecting the complex mechanisms of blood pressure regulation.
References
- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist/agonist-preferring alpha-adrenoceptors or alpha 1/alpha 2-adrenoceptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile of Yohimbine Diastereoisomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological profiles of yohimbine (B192690) and its principal diastereoisomers, including rauwolscine (B89727), corynanthine (B1669447), and 3-epi-α-yohimbine. The distinct stereochemistry of these indole (B1671886) alkaloids results in significant variations in their receptor binding affinities, functional activities, and pharmacokinetic properties. This document summarizes key experimental data to facilitate further research and drug development efforts.
Receptor Binding Affinities
The affinity of yohimbine and its diastereoisomers for various adrenergic and serotonergic receptors has been determined through radioligand binding assays. The inhibition constants (Ki) and the negative logarithm of the inhibition constant (pKi) are presented below. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Yohimbine | Rauwolscine (α-Yohimbine) | This compound | 3-epi-α-Yohimbine |
| Adrenergic Receptors | ||||
| α1 | pA2: 5-7[1] | pA2: 5-7[1] | pA2: 6.5-7.4[1] | Very weak blocker[2] |
| α2 | pA2: 7-9[1] | pA2: 7.5-8.5[1] | pA2: 4-6[1] | Very weak blocker[2] |
| α2A | pKi: 8.52[3] | Ki: 1.81 nM[1] | - | - |
| α2B | pKi: 8.00[3] | Ki: 0.96 nM[1] | - | - |
| α2C | pKi: 9.17[3] | - | - | - |
| Serotonin (B10506) Receptors | ||||
| 5-HT1A | pKi: 7.3[4]; Partial Agonist[5] | Partial Agonist[5] | Agonist properties at autoreceptors[6] | - |
| 5-HT1B | pKi: 6.8[4] | - | - | - |
| 5-HT1D | pKi: 7.6[4] | - | - | - |
| 5-HT2A | Antagonist[7] | Antagonist[7] | - | - |
| 5-HT2B | Antagonist[7] | Antagonist[7] | - | - |
| Dopamine Receptors | ||||
| D2 | pKi: 6.4[4] | - | - | - |
| D3 | Weak affinity[4] | - | - | - |
Functional Activity
The functional activity of yohimbine diastereoisomers, particularly their antagonist and partial agonist effects, has been characterized in various in vitro functional assays.
| Receptor | Assay | Yohimbine | Rauwolscine | This compound |
| 5-HT1A | Inhibition of Forskolin-Stimulated Adenylyl Cyclase | Partial Agonist (IC50: 4.6 µM)[5] | Partial Agonist (IC50: 1.5 µM)[5] | - |
| α1-Adrenoceptor | Contraction of rat aortic strips | Antagonist[8] | Antagonist (less potent than yohimbine)[8] | Potent Antagonist[8] |
| α2-Adrenoceptor | Inhibition of clonidine-induced hypoactivity in rats | Antagonist (0.3 - 3 mg/kg i.p.)[9] | Antagonist (0.3 - 3 mg/kg i.p.)[9] | Ineffective up to 30 mg/kg i.p.[9] |
Pharmacokinetic Profiles
Pharmacokinetic data for yohimbine and its diastereoisomers are derived from various studies and may not be directly comparable due to differing experimental conditions. The following table summarizes available parameters.
| Parameter | Yohimbine | Rauwolscine | This compound |
| Bioavailability (Oral) | Highly variable (7-87%)[10] | - | - |
| Elimination Half-life (t½) | 0.25 - 2.5 hours (IV)[11]; ~0.6 hours (Oral) | - | - |
| Cmax | Variable, dependent on CYP2D6 genotype | - | - |
| Tmax | - | - | - |
| AUC | Dose-dependent increases[12] | - | - |
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of test compounds for α2-adrenergic receptors.
-
Materials and Reagents:
-
Radioligand: [3H]-Rauwolscine (a specific α2-antagonist).
-
Membrane Preparation: From tissues or cells expressing α2-adrenergic receptors (e.g., rat cerebral cortex, HEK293 cells transfected with specific α2-subtypes).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Competitors: Test compounds (yohimbine diastereoisomers) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled α2-antagonist (e.g., 10 µM phentolamine).
-
Glass Fiber Filters.
-
Scintillation Counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-rauwolscine (at a concentration close to its Kd, e.g., 2-3 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for Gαi-Coupled Receptors
This assay determines the functional activity of yohimbine diastereoisomers as antagonists or partial agonists at α2-adrenergic or 5-HT1A receptors, which are Gαi-coupled and thus inhibit adenylyl cyclase.
-
Materials and Reagents:
-
Cell Line: A cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compounds: Yohimbine diastereoisomers at various concentrations.
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and reagents.
-
-
Procedure:
-
Cell Culture: Culture the cells to an appropriate density.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (potential antagonist/partial agonist).
-
Stimulation: Add a fixed concentration of an agonist (for antagonist testing) or forskolin to stimulate adenylyl cyclase activity.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate concentration-response curves for the test compounds.
-
For antagonists, calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
For partial agonists, determine the EC50 value (concentration for 50% of maximal effect) and the maximal effect relative to a full agonist.
-
In Vivo Blood Pressure Measurement in Rats
This protocol provides a general framework for assessing the cardiovascular effects of yohimbine diastereoisomers in an in vivo setting.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Preparation (for invasive measurement):
-
Anesthetize the rat (e.g., with urethane (B1682113) or isoflurane).
-
Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.
-
Connect the arterial cannula to a pressure transducer linked to a data acquisition system.
-
-
Drug Administration:
-
Allow the animal to stabilize after surgery.
-
Administer the yohimbine diastereoisomer intravenously (bolus or infusion) or intraperitoneally at various doses.
-
Record baseline blood pressure and heart rate before and continuously after drug administration.
-
-
Data Analysis:
-
Measure the changes in mean arterial pressure (MAP) and heart rate from baseline at different time points after drug administration.
-
Construct dose-response curves to compare the potency of the different diastereoisomers.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for α1 and α2-adrenergic receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Stereochemical Relationship of Yohimbine Diastereoisomers
Caption: Stereochemical relationships between yohimbine and its key diastereoisomers.
Conclusion
The pharmacological profiles of yohimbine diastereoisomers are markedly different, driven by their distinct stereochemistry. Yohimbine and rauwolscine are potent and selective α2-adrenergic receptor antagonists, with rauwolscine often exhibiting slightly higher affinity. In contrast, this compound is a selective α1-adrenergic receptor antagonist. 3-epi-α-yohimbine shows weak affinity for α-adrenergic receptors. Furthermore, yohimbine and rauwolscine display significant activity at serotonin receptors, particularly as partial agonists at 5-HT1A receptors, which contributes to their complex pharmacological effects. These differences in receptor selectivity and functional activity underscore the importance of considering the specific isomeric composition in both preclinical research and potential therapeutic applications. The variable pharmacokinetic profiles, especially for yohimbine, further highlight the need for careful dose consideration in clinical settings. This comparative guide provides a foundational resource for researchers to navigate the nuanced pharmacology of these compounds.
References
- 1. Rauwolscine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of yohimbine on autonomic measures are determined by individual values for area under the concentration-time curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]yohimbine binding to putative alpha-2 adrenergic receptors in neonatal rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Yohimbine pharmacokinetics and interaction with the sympathetic nervous system in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Corynanthine and its Stereoisomers on Serotonin Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential effects of corynanthine (B1669447) and its stereoisomers, yohimbine (B192690) and rauwolscine (B89727), on serotonin (B10506) (5-hydroxytryptamine, 5-HT) release. The information is compiled from preclinical studies to assist researchers in understanding the nuanced serotonergic activities of these compounds.
Core Findings on Serotonin Release
Studies on rabbit hippocampal slices have demonstrated that this compound and its stereoisomers, yohimbine and rauwolscine, can directly influence serotonin release. In experimental conditions designed to isolate the effects on serotonin receptors, all three compounds have been shown to decrease the electrically stimulated release of serotonin in a concentration-dependent manner. This inhibitory effect suggests an agonistic action at presynaptic 5-HT autoreceptors, which act as a negative feedback mechanism on serotonin release.
While direct quantitative data on the inhibition of serotonin release from the primary comparative study is not fully available, the consistent observation of a concentration-dependent decrease for all three stereoisomers points to a shared mechanism of action at the 5-HT autoreceptor level. However, the potency and efficacy of this effect may differ between the compounds.
Quantitative Comparison of Receptor Binding and Functional Activity
To provide a broader context of the serotonergic activity of these compounds, the following tables summarize their binding affinities and functional activities at relevant serotonin receptor subtypes, as reported in various studies. It is important to note that while receptor binding and functional assays provide valuable insights, they are not a direct measure of neurotransmitter release.
Table 1: Binding Affinities (Ki) of this compound Stereoisomers at Serotonin Receptors
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Yohimbine | 5-HT1A | 690 ± 223 | Human (recombinant) | [1] |
| Rauwolscine | 5-HT1A | 158 ± 69 | Human (recombinant) | [1] |
| Yohimbine | 5-HT1D | High Affinity | Calf | [2] |
| Rauwolscine | 5-HT1D | High Affinity | Calf | [2] |
Note: Data for this compound's binding affinity at specific serotonin receptor subtypes was not available in the reviewed literature. Ki values are a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: Functional Activity of this compound Stereoisomers at 5-HT1A Receptors
| Compound | Activity | IC50 (µM) | Intrinsic Activity (vs. Serotonin) | Species | Reference |
| Yohimbine | Partial Agonist | 4.6 ± 1.0 | 0.59 | Human (recombinant) | [1] |
| Rauwolscine | Partial Agonist | 1.5 ± 0.2 | 0.70 | Human (recombinant) | [1] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Intrinsic activity refers to the ability of a drug to activate a receptor, expressed as a fraction of the maximal activation by the endogenous ligand (serotonin).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in the regulation of serotonin release by presynaptic autoreceptors and a typical experimental workflow for measuring neurotransmitter release from brain slices.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxytryptamine 5-HT1B and 5-HT1D receptors mediating inhibition of adenylate cyclase activity. Pharmacological comparison with special reference to the effects of yohimbine, rauwolscine and some beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
